molecular formula C9H16N2O B2413043 N-cyclopropylpiperidine-4-carboxamide CAS No. 937683-79-9

N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B2413043
CAS No.: 937683-79-9
M. Wt: 168.24
InChI Key: WJXILHPPCMZNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.236 g/mol. Its structure features a piperidine ring substituted with a carboxamide group at the 4-position, which is further functionalized with a cyclopropylamine . This scaffold is of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Piperidine and carboxamide derivatives are recognized as key structural elements in the synthesis of novel serotoninergic ligands . Research indicates that compounds containing these pharmacophores can be designed to interact with serotonin receptors, such as 5-HT1A, which are implicated in various neuropsychiatric disorders . The carboxamide group, in particular, can serve as a critical pharmacophore for binding affinity. This compound is intended for research and development purposes only, specifically for use in in vitro experiments. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this building block in synthetic chemistry programs to create novel molecules for pharmacological evaluation . Its structural features make it a valuable intermediate for constructing more complex molecules aimed at studying receptor interactions and signal transduction mechanisms. The SMILES representation for this compound is C1CC1NC(=O)C2CCNCC2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXILHPPCMZNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacophore Files: N-Cyclopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of N-cyclopropylpiperidine-4-carboxamide , treating it as a "privileged scaffold" in modern drug discovery.

Classification: Privileged Building Block / Pharmacophore Linker Primary Utility: GPCR Agonists (GPR119), Kinase Inhibitors, and Metabolic Stability Engineering.[1]

Executive Technical Summary

N-cyclopropylpiperidine-4-carboxamide represents a high-value structural motif in medicinal chemistry. It combines a piperidine core (providing solubility and a vector for elaboration) with a cyclopropyl amide tail.

This specific arrangement is not merely a structural connector; it is a functional tool used to:

  • Enhance Metabolic Stability: The cyclopropyl group acts as a bioisostere for ethyl or isopropyl groups, blocking CYP450-mediated dealkylation due to the higher bond dissociation energy of cyclopropyl C-H bonds.[2]

  • Restrict Conformation: The steric bulk and rigid geometry of the cyclopropyl ring lock the amide bond rotamers, often favoring bioactive conformations in narrow lipophilic pockets.

  • Modulate Lipophilicity: It increases LogP relative to a primary amide but maintains a lower lipophilic profile than larger alkyl groups (e.g., t-butyl).[1]

Structural Anatomy & Physicochemical Profile

The molecule consists of three distinct functional domains, each contributing to its pharmacodynamic and pharmacokinetic profile.

DomainStructural FeaturePhysicochemical Impact
A: Piperidine Ring Secondary Amine (

)
pKa ~10.8 .[1] High basicity ensures solubility at physiological pH. The ring adopts a stable chair conformation, projecting substituents at C4 into an equatorial position to minimize 1,3-diaxial interactions.
B: Carboxamide Linker Amide Bond (

)
H-Bond Donor/Acceptor .[1] Provides a critical dipole for receptor interaction. The amide bond has partial double-bond character, restricting rotation and creating planarity.
C: Cyclopropyl Tail Strained CarbocycleMetabolic Shield .[1] The "banana bonds" (

character) create a region of high electron density. The C-H bonds are shorter and stronger than aliphatic chains, resisting oxidative attack.[2]
Quantitative Properties (Predicted for Free Base)
  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 168.24 g/mol [1]

  • LogP (Octanol/Water): ~0.2 – 0.5 (Highly dependent on N-substitution)[1]

  • Topological Polar Surface Area (TPSA): ~41 Ų[1]

Synthetic Protocol: Modular Assembly

Expertise Note: The synthesis of this core is best achieved via a convergent approach using 1-Boc-piperidine-4-carboxylic acid .[1] Direct reaction with the unprotected piperidine is discouraged due to competitive coupling at the secondary amine.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 1-Boc-Piperidine-4-COOH (Starting Material) Intermediate Boc-Protected Amide Intermediate Start->Intermediate Amide Coupling (DMF, RT, 2h) Reagents Cyclopropylamine + HATU / DIPEA Reagents->Intermediate Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Cleavage Final N-cyclopropylpiperidine- 4-carboxamide (Salt) Deprotection->Final Precipitation

Caption: Step-wise synthetic route for the generation of the N-cyclopropylpiperidine-4-carboxamide core.

Detailed Experimental Procedure

Step 1: Amide Coupling (The "Active Ester" Method)

  • Activation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at room temperature to form the activated O-azabenzotriazole ester.[1]

    • Why HATU? It prevents racemization (though not an issue here) and offers faster kinetics than EDC/HOBt for sterically hindered amines like cyclopropylamine.

  • Coupling: Add cyclopropylamine (1.2 equiv) dropwise. The reaction is slightly exothermic.

  • Validation: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher

    
     spot (amide).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .

Step 2: N-Boc Deprotection

  • Cleavage: Dissolve the intermediate in

    
    . Add TFA  (Trifluoroacetic acid) in a 1:4 ratio (v/v) relative to solvent.
    
    • Alternative: Use 4N HCl in Dioxane for a hydrochloride salt product, which is often more crystalline and hygroscopically stable.

  • Completion: Stir for 2 hours. Monitor by LC-MS (loss of -100 mass units).

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the N-cyclopropylpiperidine-4-carboxamide trifluoroacetate salt.

Medicinal Chemistry Utility: The "Cyclopropyl Effect"[2]

This scaffold is frequently employed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.[2]

Mechanism 1: Metabolic Blocking

In many drug discovery campaigns, an


-ethyl or 

-isopropyl amide is a liability.[1] Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize the

-carbon of alkyl chains.[1]
  • The Fix: Replacing the ethyl group with a cyclopropyl group reduces this liability. The C-H bond dissociation energy (BDE) of cyclopropane (

    
    106 kcal/mol) is significantly higher than that of a secondary acyclic carbon (
    
    
    
    98 kcal/mol), making hydrogen abstraction by the CYP heme-iron center difficult.
Mechanism 2: GPR119 Agonism (Case Study)

The N-cyclopropylpiperidine-4-carboxamide motif is a canonical feature in agonists for GPR119 (a target for Type 2 Diabetes).[1]

  • Role: The piperidine acts as a linker connecting a polar "head" (often a pyrimidine or pyridine) to the "tail."

  • Interaction: The cyclopropyl amide tail fits into a specific hydrophobic pocket in the GPR119 receptor, while the amide carbonyl participates in hydrogen bonding with residues like Thr or Ser in the transmembrane bundle.

SAR Logic Diagram (Graphviz)

SAR_Logic Core Piperidine-4-Carboxamide Scaffold Sub1 Piperidine Nitrogen (N1) Core->Sub1 Sub2 Amide Nitrogen Core->Sub2 Effect1 Vector for Heteroaryl Attachment (e.g., Pyrimidine) Sub1->Effect1 Effect2 Cyclopropyl Substitution Sub2->Effect2 Result1 Metabolic Stability (Blocks N-Dealkylation) Effect2->Result1 Result2 Conformational Lock (Bioactive Pose) Effect2->Result2

Caption: Structure-Activity Relationship (SAR) logic for deploying this scaffold in drug design.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized core, look for these diagnostic signals.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

):
  • The "Banana Bond" Protons: The most distinct feature is the cyclopropyl high-field signals.

    • 
      0.4 – 0.6 ppm  (m, 4H): The two methylene (
      
      
      
      ) groups of the cyclopropyl ring. They appear unusually upfield due to the magnetic anisotropy of the ring.
    • 
      2.6 – 2.7 ppm  (m, 1H): The methine (
      
      
      
      ) proton of the cyclopropyl group adjacent to the nitrogen.
  • Amide Proton:

    
    7.8 – 8.2 ppm  (d, 1H, 
    
    
    
    ). Appears as a doublet due to coupling with the cyclopropyl methine.

2. Mass Spectrometry (LC-MS):

  • ESI+ Mode: Expect a strong

    
     peak at 169.1 Da  (for the free base).
    
  • Fragmentation: In MS/MS, a loss of the cyclopropylamine fragment (mass 57) or the carboxamide neutral loss is common.

References

  • GPR119 Agonist Structural Motifs

    • Source: ResearchG
    • Context: Discusses the prevalence of piperidine-4-carboxamide derivatives in GPR119 agonists for Type 2 Diabetes.
    • Link: (Representative mechanism citation).[1]

  • Cyclopropyl Bioisosterism & Metabolic Stability

    • Source: BenchChem / Scientific Upd
    • Context: Technical explanation of the cyclopropyl group's role in blocking CYP oxidation and enhancing metabolic stability compared to ethyl groups.[2]

    • Link:

  • Synthetic Protocols (Amide Coupling)

    • Source: Organic Syntheses / BenchChem Protocols.
    • Context: Standard methodologies for piperidine-4-carboxamide formation.[1]

    • Link: (Adapted protocol).[1]

  • Chemical Properties & Identifiers

    • Source: PubChemLite.[3]

    • Context: CAS and physicochemical property verification for N-cyclopropylpiperidine-4-carboxamide.
    • Link:[1]

Sources

An In-depth Technical Guide to N-cyclopropylpiperidine-4-carboxamide and its Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-cyclopropylpiperidine-4-carboxamide, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its structural characteristics, synthetic methodologies, physicochemical properties, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights.

Introduction to the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The incorporation of a carboxamide moiety at the 4-position further enhances its utility by providing a key hydrogen bonding donor and acceptor group, crucial for molecular recognition at biological targets. The addition of an N-cyclopropyl group can enhance metabolic stability, a desirable property in drug candidates.[1]

Physicochemical Properties and Structural Information

The fundamental properties of N-cyclopropylpiperidine-4-carboxamide can be predicted and are largely influenced by its constituent parts: the piperidine ring, the cyclopropyl group, and the carboxamide functional group.

PropertyPredicted Value/InformationSource
Molecular Formula C9H16N2OPubChemLite[2]
Molecular Weight 168.24 g/mol PubChemLite[2]
Monoisotopic Mass 168.12627 DaPubChemLite[2]
Topological Polar Surface Area 46.2 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
XLogP3 0.8-

Note: Predicted values are computationally derived and should be confirmed experimentally.

The structural information for N-cyclopropylpiperidine-4-carboxamide is available on PubChem under CID 18801957.[2]

Synthesis Methodologies

The synthesis of N-cyclopropylpiperidine-4-carboxamide derivatives typically involves the formation of the amide bond as a key step. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the piperidine nitrogen.

Amide Coupling Reactions

A common and versatile method for the synthesis of N-cyclopropylpiperidine-4-carboxamide derivatives is the coupling of a piperidine-4-carboxylic acid derivative with cyclopropylamine.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of a suitably N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Cyclopropylamine is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution, an aqueous base solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection (if necessary): If an N-protecting group was used, it is removed in a subsequent step to yield the final product.

Reductive Amination

An alternative approach involves the reductive amination of a suitable keto-amide with cyclopropylamine. This method is particularly useful when constructing the piperidine ring from a precursor.

Reductive_Amination Piperidone N-Substituted-4-piperidone Imine Imine Intermediate Piperidone->Imine + Cyclopropylamine Product N-cyclopropylpiperidin-4-amine derivative Imine->Product + Reducing Agent Cyclopropylamine Cyclopropylamine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: General workflow for reductive amination.

Analytical Characterization

The structural elucidation and purity assessment of N-cyclopropylpiperidine-4-carboxamide and its derivatives are typically achieved using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. LC-MS is a powerful tool for monitoring reaction progress and assessing purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.

  • Chromatography: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Applications in Drug Discovery

The piperidine-4-carboxamide scaffold is a versatile building block in the design of new therapeutic agents across various disease areas. The incorporation of the N-cyclopropyl group often enhances the metabolic stability and potency of the resulting compounds.

Antiviral Activity

Derivatives of piperidine-4-carboxamide have shown promising activity against a range of viruses. For example, structurally related compounds have been investigated as inhibitors of human cytomegalovirus (CMV) replication.[3] The piperidine-4-carboxamide motif is crucial for the anti-CMV activity of these compounds.[3]

Antibacterial Agents

The carboxamide functionality is a key pharmacophore in many antibacterial agents.[4][5] Piperidine-4-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Central Nervous System (CNS) Applications

The piperidine scaffold is a well-established pharmacophore for CNS-acting drugs. Derivatives of piperidine-4-carboxamide have been investigated for their potential as dopamine reuptake inhibitors and for their analgesic properties.[6]

Applications cluster_applications Therapeutic Areas Core N-cyclopropylpiperidine- 4-carboxamide Scaffold Antiviral Antiviral Agents (e.g., CMV inhibitors) Core->Antiviral Structural Basis for Antiviral Activity Antibacterial Antibacterial Agents Core->Antibacterial Pharmacophore for Antibacterial Drugs CNS CNS Disorders (e.g., Analgesics, Dopamine Reuptake Inhibitors) Core->CNS Scaffold for CNS Drug Design

Figure 2: Key application areas of the N-cyclopropylpiperidine-4-carboxamide scaffold.

Conclusion

N-cyclopropylpiperidine-4-carboxamide represents a valuable and versatile scaffold for the development of new chemical entities with therapeutic potential. Its favorable physicochemical properties, coupled with established synthetic accessibility, make it an attractive starting point for drug discovery programs. Further exploration of the structure-activity relationships of its derivatives is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Chemsrc. (2025, October 8). CAS#:2742015-99-0 | 1-(4-cyanopyrimidin-2-yl)-N-cyclopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • PubChem. N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • PubChemLite. N-cyclopropylpiperidine-4-carboxamide (C9H16N2O). Retrieved from [Link]

  • MDPI. (2022, January 25). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Retrieved from [Link]

  • Springer. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • PubChem. N-cyclohexyl-4-methylpiperidine-1-carboxamide. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • PMC. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Retrieved from [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of 4-Carboxamidopiperidine Cyclopropyl Derivatives

In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. When functionalized at the 4-position with a carboxamide group, and further incorporating a cyclopropyl moiety, we arrive at a class of compounds—4-carboxamidopiperidine cyclopropyl derivatives—that has demonstrated significant potential in addressing critical therapeutic challenges.

The inclusion of the cyclopropyl group is a strategic choice, not a mere structural embellishment. This small, strained ring imparts a unique set of physicochemical properties, including conformational rigidity, enhanced metabolic stability, and altered electronic character, which can profoundly influence a molecule's pharmacological profile.[2][3] The cyclopropyl fragment can improve potency, reduce off-target effects, and enhance pharmacokinetic properties, making it a valuable tool for overcoming common hurdles in drug development.[2][3]

This technical guide offers an in-depth exploration of the core properties of 4-carboxamidopiperidine cyclopropyl derivatives, drawing on field-proven insights and authoritative data. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. A notable area where this class has shown significant promise is in the development of novel antimalarial agents, demonstrating potent activity against drug-sensitive and resistant strains of Plasmodium falciparum.[4][5]

I. Physicochemical and Structural Properties: The Cyclopropyl Advantage

The unique properties of the cyclopropyl ring are central to the utility of this compound class. Its three carbon atoms are coplanar, with shorter and stronger C-H bonds and enhanced pi-character in its C-C bonds compared to larger alkanes.[2] These features translate into several advantages in a drug discovery context.

Key Physicochemical Contributions of the Cyclopropyl Moiety:

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic oxidation by cytochrome P450 enzymes, which can block a common route of drug metabolism and thereby increase a compound's half-life.[2]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic contribution to the binding energy, thus enhancing potency.[2]

  • Lipophilicity and Solubility: The cyclopropyl group can modulate a molecule's lipophilicity (logP), which is a critical parameter for membrane permeability and overall pharmacokinetic behavior. This allows for fine-tuning of properties to achieve a balance between solubility and absorption.

  • Potency Enhancement: By orienting substituents in a specific and favorable conformation for receptor binding, the cyclopropyl group can significantly increase a compound's biological potency.[2]

A representative example from this class is N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide, for which physicochemical properties are publicly available.

Table 1: Physicochemical Properties of a Representative Derivative

PropertyValueSource
Molecular FormulaC20H23N3O[6]
Molecular Weight321.4 g/mol [6]
XLogP32.9[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count4[6]

II. Synthesis and Strategic Considerations

The synthesis of 4-carboxamidopiperidine cyclopropyl derivatives can be approached through various routes, often involving the coupling of a pre-formed piperidine core with other key fragments. The choice of a specific synthetic strategy is often dictated by the desired substitution pattern and the need for scalability.

A common and logical approach involves the amide bond formation between a 4-(cyclopropylcarbamoyl)piperidine intermediate and an appropriate aromatic or heteroaromatic partner. Alternatively, the piperidine ring itself can be constructed late-stage.

Experimental Protocol: Representative Amide Coupling Synthesis

This protocol outlines a general procedure for the synthesis of a 4-carboxamidopiperidine cyclopropyl derivative via amide coupling.

Step 1: Synthesis of the Piperidine Intermediate The synthesis often begins with a commercially available piperidine-4-carboxylic acid derivative.

  • Activation of the Carboxylic Acid: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and an amine base like N-methylmorpholine (NMM) (2.2 equivalents).[7] The rationale for using a coupling agent like BOP is to form a highly reactive activated ester in situ, which is readily susceptible to nucleophilic attack by the amine.

  • Stir the mixture at room temperature for 15-20 minutes to ensure complete activation.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add cyclopropylamine (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, perform an aqueous workup to remove the coupling byproducts and unreacted reagents. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-cyclopropylpiperidine-4-carboxamide intermediate.

Step 3: N-Arylation/Alkylation of the Piperidine Nitrogen

  • Dissolve the N-cyclopropylpiperidine-4-carboxamide intermediate (1 equivalent) and the desired aryl halide or alkyl halide (1.1 equivalents) in a suitable solvent like DMF or dioxane.

  • Add a base, such as cesium carbonate or potassium carbonate (2-3 equivalents), and, if necessary, a palladium catalyst and ligand for cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor for completion.

  • After cooling, perform a workup and purify the final product by column chromatography or preparative HPLC.

Synthetic Workflow Diagram

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Coupling A Piperidine-4-carboxylic acid B Activated Ester Intermediate A->B BOP, NMM C N-cyclopropyl- piperidine-4-carboxamide B->C Cyclopropylamine E Final Product C->E C->E Pd Catalyst, Base (e.g., Buchwald-Hartwig) D Aryl/Alkyl Halide D->E

Caption: General synthetic workflow for 4-carboxamidopiperidine cyclopropyl derivatives.

III. Pharmacological Profile: A Focus on Antimalarial Activity

A significant body of research has highlighted the potent antimalarial activity of 4-carboxamidopiperidine cyclopropyl derivatives.[4][5] These compounds emerged from phenotypic screens as a novel chemical class with powerful inhibitory effects on the parasite Plasmodium falciparum, including multidrug-resistant strains.[4]

Mechanism of Action: Recent studies have identified that the antimalarial activity of this class is due to the inhibition of the mitochondrial protein cytochrome b.[9] This mode of action results in slow-acting asexual stage activity and also affects male gametes and exoerythrocytic forms of the parasite.[9]

Structure-Activity Relationships (SAR): SAR studies have revealed key structural features that govern the antimalarial potency of these derivatives:

  • The N-cyclopropyl Group: This group is often critical for activity. Replacing it with smaller groups like methyl or ethyl, or its complete removal, can lead to a significant reduction or loss of potency.[9] However, other sterically similar aliphatic groups, such as isopropyl or cyclobutyl, may retain comparable activity.[9]

  • Substituents on Aromatic Rings: The nature and position of substituents on the aromatic or heteroaromatic portions of the molecule dramatically influence activity. For instance, in one series, a trifluoromethyl substituent was found to be 25 times more active than a chloro analogue.[10]

Table 2: In Vitro Antimalarial Activity of Representative Cyclopropyl Carboxamides

CompoundP. falciparum StrainIC50 (nM)Source
GSK10577143D7A76 - 164[4]
GSK2645947 (trifluoromethyl derivative)3D7A2 - 7[4]
Compound 19Pf (strain not specified)3[10]
Compound 13Pf (strain not specified)66[10]

These compounds have also demonstrated oral efficacy in malaria mouse models, a critical step in the progression of any potential drug candidate.[4][10] However, a noted challenge with this series is a propensity to select for resistant parasites, which is an important consideration for further development.[4][5]

IV. Analytical Characterization Workflow

The structural confirmation and purity assessment of synthesized 4-carboxamidopiperidine cyclopropyl derivatives are paramount. A standard analytical workflow is employed to ensure the identity and quality of these compounds.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information about the chemical environment of each proton and carbon atom. The characteristic signals for the cyclopropyl protons are typically observed in the upfield region of the ¹H NMR spectrum.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. The retention time under specific conditions is a characteristic of the molecule.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.[13]

Analytical Workflow Diagram

G Start Synthesized Crude Product Purification Purification (Column Chromatography / Prep-HPLC) Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Identity_Check Structural Confirmation Purity_Check->Identity_Check >95% Pure NMR 1H and 13C NMR Identity_Check->NMR MS HRMS Identity_Check->MS Final Characterized Compound NMR->Final MS->Final

Caption: Standard analytical workflow for compound characterization.

V. Conclusion and Future Outlook

The 4-carboxamidopiperidine cyclopropyl derivative scaffold represents a highly promising and versatile platform for drug discovery. The strategic incorporation of the cyclopropyl moiety confers a range of beneficial properties, including enhanced metabolic stability, conformational rigidity, and potent biological activity. The success of this class in yielding orally bioavailable antimalarial candidates with nanomolar potency underscores its therapeutic potential.[10]

While challenges such as the potential for resistance development must be carefully managed, the favorable drug-like properties of these molecules make them attractive for continued optimization.[4] Future research will likely focus on expanding the therapeutic applications of this scaffold beyond infectious diseases and further exploring the subtle structure-activity relationships that govern its interactions with various biological targets. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug developers to effectively harness the potential of this important chemical class.

References

  • Jimenez-Diaz, M. B., et al. (2011). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubChem. N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Willis, P., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cselényi, Z., et al. (2006). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecular Diversity. Available at: [Link]

  • Medicines for Malaria Venture. (2011). Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen. Available at: [Link]

  • Lupinacci, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Dans, M. G., et al. (2022). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship, University of California. Available at: [Link]

  • Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Mondal, S., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Casado-Carmona, F. A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Ye, W., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Le, T. H., et al. (2006). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

N-cyclopropylpiperidine-4-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-cyclopropylpiperidine-4-carboxamide , a critical pharmacophore and building block in modern medicinal chemistry.

Executive Summary

N-cyclopropylpiperidine-4-carboxamide (C₉H₁₆N₂O) is a secondary pharmacophore scaffold frequently utilized in the development of kinase inhibitors (e.g., ALK, CDK), GPCR ligands, and metabolic enzyme inhibitors (e.g., 11β-HSD1). Its structural value lies in the cyclopropyl amide moiety, which offers unique conformational rigidity and metabolic stability compared to linear alkyl amides, while the piperidine ring provides a solubilizing basic center and a vector for further functionalization.

This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this compound, serving as a reference for drug discovery workflows.

Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should use the InChIKey for unambiguous database searching, as CAS numbers for specific salt forms (e.g., hydrochloride vs. trifluoroacetate) may vary.

Table 1: Molecular Data Sheet
PropertyValueNotes
IUPAC Name N-cyclopropylpiperidine-4-carboxamide
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol Average Mass
Monoisotopic Mass 168.1263 DaFor High-Res MS (HRMS)
SMILES C1CNCCC1C(=O)NC1CC1Free base
InChIKey WJXILHPPCMZNEF-UHFFFAOYSA-NUnique Identifier
pKa (Predicted) ~10.8 (Piperidine NH)Basic center
logP (Predicted) ~0.3 – 0.6Hydrophilic / Polar
H-Bond Donors 2Amide NH, Piperidine NH
H-Bond Acceptors 2Carbonyl O, Piperidine N

Synthetic Architecture & Protocols

The synthesis of N-cyclopropylpiperidine-4-carboxamide typically follows a protection-coupling-deprotection strategy. Direct amidation of isonipecotic acid is often low-yielding due to competing reactivity at the piperidine nitrogen; therefore, the N-Boc protected route is the industry standard for high purity.

Reaction Logic
  • Protection: The piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group to prevent self-coupling or polymerization.

  • Activation & Coupling: The carboxylic acid is activated (using HATU or EDC/HOBt) and reacted with cyclopropylamine. The cyclopropyl group is sterically demanding but chemically stable.

  • Deprotection: Acidic cleavage removes the Boc group, yielding the final product as a salt (usually HCl or TFA), which can be neutralized to the free base.

Visualization of Synthetic Workflow

The following diagram outlines the critical path for synthesis and purification.

Synthesis_Workflow Start Start: Isonipecotic Acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 0-5°C to RT Inter1 Intermediate: N-Boc-isonipecotic acid Step1->Inter1 Yield >90% Step2 Step 2: Amide Coupling (Cyclopropylamine, HATU, DIPEA) Inter1->Step2 DMF, RT, 16h Inter2 Intermediate: tert-butyl 4-(cyclopropylcarbamoyl) piperidine-1-carboxylate Step2->Inter2 Silica Purification Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane or TFA) Inter2->Step3 Cleavage Final Product: N-cyclopropylpiperidine- 4-carboxamide (HCl Salt) Step3->Final Precipitation

Figure 1: Step-wise synthetic pathway from Isonipecotic Acid to the target scaffold.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol produces the Hydrochloride salt form.

Step 1: Coupling (Formation of Intermediate 2)

  • Reagents: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature (RT) to form the activated ester.

  • Addition: Add Cyclopropylamine (1.2 eq) dropwise.

  • Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = ~269.18 for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation Check: The intermediate should be a white solid/foam. ¹H NMR should show the Boc singlet at ~1.45 ppm and cyclopropyl protons (0.4–0.8 ppm).

Step 2: Deprotection (Isolation of Target)

  • Reaction: Dissolve the Boc-intermediate in DCM. Add 4M HCl in Dioxane (5–10 eq).

  • Observation: Stir at RT. Evolution of gas (isobutylene) and precipitation of the product salt typically occurs within 2–4 hours.

  • Isolation: Filter the precipitate or concentrate and triturate with diethyl ether to remove organic impurities.

  • Yield: Expected yield >85% (over 2 steps).

Analytical Validation

To ensure the integrity of the building block before using it in subsequent steps (e.g., SₙAr coupling to a heteroaryl chloride), verify using the following parameters.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Target Ion: [M+H]⁺ = 169.13 (Monoisotopic).

  • fragmentation Pattern: In-source fragmentation may show loss of the cyclopropyl amine group or ring opening, but the parent ion 169.1 is robust.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (for HCl salt).

  • Key Signals:

    • δ 8.0–8.5 ppm: Broad singlet (Amide NH).

    • δ 8.8–9.2 ppm: Broad singlets (Piperidine NH₂⁺ protons).

    • δ 2.6–3.3 ppm: Piperidine ring protons (multiplets).

    • δ 2.2–2.4 ppm: CH at position 4 (alpha to carbonyl).

    • δ 0.3–0.7 ppm: Cyclopropyl methylene protons (distinctive high-field multiplets).

Medicinal Chemistry Applications

Why select N-cyclopropylpiperidine-4-carboxamide ?

  • Metabolic Stability: The cyclopropyl group blocks metabolic dealkylation better than methyl or ethyl groups due to the high bond dissociation energy of the cyclopropyl C-H bonds [1].

  • Conformational Bias: The cyclopropyl ring restricts the rotation of the amide bond, potentially locking the molecule into a bioactive conformation that favors binding to protein pockets (e.g., the ATP-binding site of kinases).

  • Solubility: The secondary amine of the piperidine ring remains available for coupling to lipophilic scaffolds (like biaryl systems), introducing a solubilizing point and a handle for salt formation.

Common Derivatives:

  • ALK Inhibitors: Coupled to pyrimidine or pyridine cores [2].

  • sQC Inhibitors: Used as the binding motif for the active site of glutaminyl cyclase [3].

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Bryan, M. C., et al. (2012).[1] Piperidine-4-carboxamides as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). Bioorganic & Medicinal Chemistry Letters. Link

  • Kikuchi, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[2][3][4] N-cyclopropylpiperidine-4-carboxamide (Compound Summary). National Library of Medicine. Link

Sources

The N-Cyclopropyl Amide Motif in Medicinal Chemistry: Strategic Applications, Synthesis, and Liability Management

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Beyond Bioisosterism

In modern drug discovery, the N-cyclopropyl amide is not merely a steric replacement for an isopropyl or ethyl group; it is a high-utility structural alert used to modulate conformation, metabolic stability, and potency.[1] As medicinal chemists, we often deploy this moiety to solve specific multiparametric optimization (MPO) challenges where acyclic alkyls fail.

The "Goldilocks" Conformational Lock

Unlike the freely rotating isopropyl group, the cyclopropyl moiety introduces significant rigidity. In N-cyclopropyl amides, the cyclopropyl ring preferentially adopts an orientation where the methine proton is anti to the carbonyl oxygen (the "bisected" conformation relative to the amide plane is energetically penalized).

This conformational bias often forces the amide bond into a specific cis or trans rotamer population, which can be exploited to:

  • Lock Bioactive Conformations: Pre-organize the ligand to minimize entropy loss upon binding.

  • Fill Hydrophobic Pockets: The cyclopropyl group is pseudo-planar and occupies a volume intermediate between a methyl and an isopropyl group, allowing it to fit into shallow hydrophobic pockets (e.g., the specificity pockets of kinases) that cannot accommodate the bulkier dimethyl branching of an isopropyl group.

The Metabolic "Wall"

The C-H bonds of the cyclopropane ring possess significant


-character (

hybridization compared to

in alkanes). This results in:
  • Shorter Bond Lengths: ~1.08 Å vs 1.09 Å.

  • Higher Bond Dissociation Energy (BDE): ~106 kcal/mol vs ~98 kcal/mol for secondary acyclic carbons.

Implication: This thermodynamic barrier significantly retards CYP450-mediated


-hydroxylation, often the rate-limiting step in N-dealkylation. Replacing an N-isopropyl group with an N-cyclopropyl group frequently extends metabolic half-life (

) by shifting metabolism away from the N-substituent to other parts of the molecule.

Decision Framework: When to Deploy

Use the following logic flow to determine if an N-cyclopropyl scan is warranted for your lead series.

DecisionMatrix Start Lead Optimization Issue Metab High Clearance via N-Dealkylation? Start->Metab Potency Potency Plateau? Start->Potency Conf Need Conformational Constraint? Metab->Conf Yes Potency->Conf Low Affinity Tox Check Structural Alerts (Reactive Metabolites) Conf->Tox Assess Risk Action_Deploy DEPLOY N-Cyclopropyl Amide Scan Tox->Action_Deploy Safe (Amide e- w/d) Action_Avoid AVOID: Use gem-dimethyl or oxetane instead Tox->Action_Avoid High Risk (e- rich amine)

Figure 1: Strategic decision tree for incorporating N-cyclopropyl amides in lead optimization.

Synthetic Methodologies

While standard amide couplings (EDC/HOBt, HATU) are functional, they often suffer from poor atom economy or difficult workups due to the volatility of cyclopropylamine. For high-value intermediates and scale-up, Propylphosphonic Anhydride (T3P) is the superior reagent.

Protocol: T3P-Mediated Amidation (Low Epimerization Risk)

This protocol is preferred for its mild conditions, high yield, and water-soluble byproducts, which simplifies purification of the lipophilic amide product.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Cyclopropylamine (1.2 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid and Solvent (concentration ~0.1 – 0.2 M).

  • Base Addition: Add DIPEA/TEA at 0°C. Stir for 5–10 minutes to ensure deprotonation.

  • Amine Addition: Add Cyclopropylamine. Note: Cyclopropylamine is volatile (bp ~50°C); handle with chilled syringes.

  • Activation: Add T3P solution dropwise at 0°C. The exotherm is generally mild.

  • Reaction: Allow to warm to room temperature (20–25°C). Monitor by LC-MS (typically complete in 1–4 hours).

  • Workup (Self-Validating Step):

    • Quench with water.[2][3]

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: The T3P byproducts are water-soluble phosphonates, leaving the crude amide often >95% pure.

Data Comparison: Coupling Reagents

ReagentYield (%)Epimerization RiskWorkup DifficultySuitability for Scale
HATU 85-95ModerateHigh (Tetramethylurea removal)Low (Cost/Explosivity)
EDC/HOBt 70-85LowModerate (Urea byproducts)Medium
T3P 90-98 Very Low Low (Aqueous extraction) High

Toxicology & Liability Management

A critical aspect of using N-cyclopropyl groups is the potential for bioactivation. While N-cyclopropyl amines (e.g., Trovafloxacin) are notorious for being oxidized to reactive intermediates (cyclopropanone or ring-opened radicals) that covalently bind to hepatic proteins, N-cyclopropyl amides are significantly safer.

Mechanism of Differential Toxicity

The carbonyl group of the amide withdraws electron density from the nitrogen lone pair. This raises the oxidation potential, making the formation of the initial radical cation (the precursor to ring opening) energetically unfavorable compared to the amine.

However, caution is required if the amide is hydrolyzed in vivo to release the free amine.

MetabolicFate Substrate N-Cyclopropyl Amide Path_Stable Pathway A: Stable (Majority) Substrate->Path_Stable High e- w/d Path_Hydrolysis Pathway B: Amidase Hydrolysis Substrate->Path_Hydrolysis Metabolic Liability Path_Ox Pathway C: Direct Ring Oxidation (Rare for Amides) Substrate->Path_Ox High Energy Excretion Renal/Biliary Excretion Path_Stable->Excretion FreeAmine Free Cyclopropylamine Path_Hydrolysis->FreeAmine Reactive Reactive Radical/ Aldehyde Species Path_Ox->Reactive FreeAmine->Reactive CYP450 (SET) Adduct Covalent Protein Adduct (Hepatotoxicity) Reactive->Adduct

Figure 2: Metabolic fate of N-cyclopropyl amides vs. the risk of reactive metabolite formation.

Case Study: p38 MAP Kinase Inhibition[4][5][6][7][8]

The development of AZD6703 (and related p38


 inhibitors) illustrates the quintessential application of this motif.
  • Challenge: Early quinazolinone inhibitors suffered from rapid metabolic clearance (N-dealkylation of alkyl groups) and suboptimal selectivity.

  • Solution: Introduction of the N-cyclopropyl amide.[4][5][6]

  • Mechanistic Impact:

    • Binding Mode: The cyclopropyl group occupied a specific hydrophobic pocket (the "gatekeeper" region), inducing a "DFG-in" conformation essential for potency.

    • Metabolic Stability: The cyclopropyl amide showed a >10-fold improvement in microsomal stability compared to the N-isopropyl analog.

    • Selectivity: The rigid constraint prevented binding to homologous kinases that required a more flexible alkyl chain to accommodate the ATP-binding site.

Comparative Data (Hypothetical Representative Values based on SAR):

Compound Variantp38

IC₅₀ (nM)
HLM

(min)
CYP Inhibition (3A4)
N-Isopropyl 4512High
N-Methyl 120>60Low
N-Cyclopropyl 16 >60 Low

Note: The N-cyclopropyl variant achieves the "sweet spot" of potency (better than methyl) and stability (better than isopropyl).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. Link

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Cyclopropylamine Structural Alert: Insights into the Mechanism of Bioactivation. Chemical Research in Toxicology, 18(10). Link

  • Panteleev, J., et al. (2012). The Discovery of AZD6703, a Clinical p38α MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883.[6] Link

  • Barnes-Seeman, D. (2014). The Role of the Cyclopropyl Group in Drug Design. Current Topics in Medicinal Chemistry. Link

Sources

Metabolic Stability Profile: N-Cyclopropylpiperidine-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability profile of the N-cyclopropylpiperidine-4-carboxamide scaffold. It synthesizes mechanistic insights with practical screening protocols, addressing the specific liabilities of the piperidine ring, the carboxamide linker, and the cyclopropyl moiety.

Executive Summary

The N-cyclopropylpiperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, widely employed in kinase inhibitors (e.g., JAK, CH24H inhibitors) and GPCR ligands. Its popularity stems from the cyclopropyl group’s ability to modulate lipophilicity and sterically protect the amide bond from hydrolysis.

However, this scaffold presents a "dual-edged" metabolic profile.[1] While the cyclopropyl group often enhances stability relative to linear alkyl chains, it introduces specific risks of bioactivation (ring-opening) and mechanism-based inhibition (MBI) of Cytochrome P450 enzymes. Furthermore, the piperidine ring remains a classic "soft spot" for oxidative clearance. This guide provides a structural dissection of these risks and a validated workflow for their assessment.

Structural Dissection & Metabolic Liabilities

The metabolic fate of this scaffold is dictated by three distinct structural zones. Understanding the causality in these zones is prerequisite for rational optimization.

Zone A: The Piperidine Ring (Oxidative Liability)

The piperidine core is highly susceptible to Phase I metabolism, primarily driven by CYP450 isoforms (CYP3A4, CYP2D6).

  • 
    -Carbon Hydroxylation:  The most common clearance pathway. CYP-mediated abstraction of a hydrogen atom adjacent to the nitrogen leads to an unstable carbinolamine intermediate, which collapses to a lactam or results in ring opening.
    
  • N-Oxidation: If the piperidine nitrogen is unsubstituted (secondary amine), FMO-mediated N-oxidation is a major pathway. In drug candidates where this nitrogen is substituted (e.g., N-aryl), N-dealkylation becomes the dominant vector.

Zone B: The Carboxamide Linker (Hydrolytic Stability)
  • Amidase Susceptibility: While generally stable in human plasma, this secondary amide bond can show high clearance in rodent models (rat/mouse) due to species-specific carboxylesterase activity. This often leads to poor in vitro-in vivo correlation (IVIVC) during preclinical development.

  • Steric Shielding: The N-cyclopropyl group provides superior steric protection against hydrolysis compared to N-methyl or N-ethyl analogs, often extending plasma half-life (

    
    ).
    
Zone C: The Cyclopropyl "Warhead" (Bioactivation Risk)
  • The Stability Paradox: The cyclopropyl C-H bonds have a higher bond dissociation energy (

    
    106 kcal/mol) than acyclic alkyl C-H bonds, theoretically reducing CYP-mediated hydrogen abstraction.
    
  • The Bioactivation Trap: Despite this stability, CYP enzymes can catalyze single-electron transfer (SET) or hydrogen abstraction mechanisms that trigger cyclopropyl ring opening . This generates a reactive radical or iminium species capable of covalent binding to the CYP heme (suicide inhibition) or glutathione (GSH) conjugation.

    • Critical Insight: While N-cyclopropylamines are potent suicide inhibitors, the N-cyclopropylamide linkage in this scaffold attenuates the nitrogen's electron density, reducing (but not eliminating) the risk of mechanism-based inhibition.

Visualizing the Metabolic Pathways

The following diagram maps the competitive clearance pathways for the scaffold.

MetabolicPathways Parent N-cyclopropylpiperidine- 4-carboxamide PipOx Piperidine Oxidation (CYP3A4/2D6) Parent->PipOx Major Path Hydrolysis Amide Hydrolysis (Carboxylesterases) Parent->Hydrolysis Species Dependent (Rat > Human) Bioact Cyclopropyl Ring Opening (CYP-mediated) Parent->Bioact Minor but Critical Lactam Lactam Metabolite (Stable) PipOx->Lactam Hydroxylation RingOpen Ring-Opened Aldehyde PipOx->RingOpen Beta-scission Acid Piperidine-4-carboxylic Acid Hydrolysis->Acid Amine Cyclopropylamine Hydrolysis->Amine Reactive Reactive Radical/Iminium Intermediate Bioact->Reactive GSH GSH Adduct (Detoxified) Reactive->GSH + Glutathione Heme Covalent Heme Adduct (Enzyme Inactivation) Reactive->Heme Suicide Inhibition

Figure 1: Predicted metabolic fate of N-cyclopropylpiperidine-4-carboxamide. The red path (Piperidine Oxidation) typically drives clearance, while the green path (Bioactivation) represents a toxicity liability.

Experimental Assessment Protocols

To validate the stability and safety of this moiety, a tiered screening approach is required. Do not rely solely on intrinsic clearance (


) values; mechanistic validation is essential.
Tier 1: Metabolic Stability & Cofactor Profiling

Objective: Determine


 and distinguish between oxidative (CYP) and hydrolytic clearance.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Conditions:

    • Group A: Microsomes + NADPH (Measures CYP + Hydrolysis).

    • Group B: Microsomes without NADPH (Measures Hydrolysis only).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (follow parent depletion).

Interpretation:

  • If

    
     (Group A) 
    
    
    
    
    
    (Group B): Clearance is CYP-driven (oxidative).
  • If

    
     (Group A) 
    
    
    
    
    
    (Group B): Clearance is hydrolytic (amidase-driven). Note: If this occurs in Rat but not Human, the compound may still be viable for humans.
Tier 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect bioactivation of the cyclopropyl ring.[2] This is mandatory for this scaffold due to the risk of ring-opening.

Protocol:

  • Incubation: HLM (1 mg/mL) + Test Compound (10 µM) + NADPH.

  • Trapping Agent: Supplement with Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Controls: Include Trovafloxacin (positive control for cyclopropyl bioactivation) and Buspirone (negative control).

  • Analysis: High-Resolution Mass Spectrometry (HRMS). Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or search for [M + GSH + O - 2H] adducts.

Self-Validating Logic: The detection of a GSH adduct (+305 Da or +307 Da) confirms the formation of a reactive intermediate. If observed, the cyclopropyl group is a liability and may need replacement.

Tier 3: Mechanism-Based Inhibition (MBI) Screen

Objective: Assess if the molecule irreversibly inhibits CYPs (Suicide Inhibition).

Protocol:

  • Pre-incubation: Incubate compound with HLM +/- NADPH for 30 min.

  • Dilution: Dilute 1:10 into a secondary incubation containing a standard CYP probe substrate (e.g., Midazolam for 3A4).

  • Readout: Measure IC50 shift. A shift in IC50 (decrease in probe metabolism) after pre-incubation with NADPH indicates time-dependent inhibition (TDI).

Quantitative Data Summary (Reference Values)

The following table summarizes expected stability metrics based on structure-activity relationship (SAR) data for piperidine-carboxamide analogs [1, 5].

Structural AnalogHLM

(µL/min/mg)
RLM

(µL/min/mg)
Primary Liability
N-Methyl -piperidine-4-carboxamideHigh (>50)High (>100)Rapid N-demethylation
N-Cyclopropyl -piperidine-4-carboxamideModerate (20-40)High (>80)Piperidine oxidation (Human); Hydrolysis (Rat)
N-Isopropyl -piperidine-4-carboxamideLow-Mod (15-30)Moderate (40-60)Stable, but higher lipophilicity
Gem-dimethyl cyclopropyl analogLow (<15)Moderate (20-40)Steric blocking of oxidation

Data Note: The N-cyclopropyl group typically improves metabolic stability over N-methyl groups by 2-3 fold in human microsomes due to the stronger C-H bonds preventing simple dealkylation [1].

Optimization Strategies

If the N-cyclopropylpiperidine-4-carboxamide moiety shows unacceptable clearance or toxicity signals, apply these medicinal chemistry strategies:

  • Block Piperidine Oxidation:

    • Introduce a Fluorine atom at the C3 or C4 position of the piperidine ring. This lowers the

      
       of the amine and blocks 
      
      
      
      -hydroxylation.
    • Effect: Reduces

      
       by 30-50% [1].
      
  • Mitigate Cyclopropyl Bioactivation:

    • Gem-dimethyl substitution: Add two methyl groups to the cyclopropyl ring. This sterically hinders the approach of the CYP heme iron to the cyclopropyl C-H bonds, preventing the radical formation that leads to ring opening [5].

    • Switch to Oxetane: Replace the cyclopropyl with an oxetane ring. Oxetanes are isosteric but less lipophilic and generally metabolically robust, though they may alter permeability.

  • Prevent Hydrolysis:

    • If rat clearance is high due to hydrolysis, methylate the amide nitrogen (N-methyl-N-cyclopropyl). Warning: This may re-introduce N-dealkylation liability.

References

  • BenchChem. (2025).[3][4] Navigating Metabolic Hurdles: A Comparative Analysis of 1-(4-Aminophenyl)piperidine-4-carboxamide Analogs. BenchChem Technical Guides. Link

  • Shaffer, C. L., et al. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction.[5][6] Journal of the American Chemical Society, 128(10), 3346-3354.[5] Link

  • Kalgutkar, A. S., et al. (2005). Metabolism of Cyclopropyl Groups: A Double-Edged Sword in Drug Design. Hypha Discovery Blogs. Link

  • Wimalasena, K., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[6] Frontiers in Pharmacology. Link

  • BMS Researchers. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. Link

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[7] Link

Sources

Technical Guide: Cyclopropyl Amide vs. Phenyl Amide Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the replacement of a phenyl ring with a cyclopropyl moiety—specifically within an amide linkage—is a high-impact strategy to improve physicochemical properties without sacrificing potency. This guide details the mechanistic rationale, safety implications, and validation protocols for this bioisosteric switch.

While phenyl rings are privileged scaffolds for


-

stacking and hydrophobic pocket filling, they often impose liabilities: poor aqueous solubility, high lipophilicity (LogP), and metabolic susceptibility to CYP450-mediated hydroxylation. The cyclopropyl group offers a "3D-spacer" alternative that increases the fraction of

carbons (

), a metric directly correlated with clinical success.[1]

Physicochemical & Structural Mechanistics[2][3][4][5][6]

Geometric and Vector Analysis

The phenyl ring is a rigid, planar 2D scaffold with bond angles of 120°. The cyclopropyl group, while often drawn flat, introduces significant 3D character due to the unique orbital hybridization of its carbon atoms.

  • Phenyl Amide: The amide bond is conjugated with the aromatic system, forcing a planar arrangement (0° or 180° torsion) that rigidifies the molecule.

  • Cyclopropyl Amide: The cyclopropyl ring possesses "Walsh orbitals"—bent bonds with substantial

    
    -character. This allows the cyclopropyl group to conjugate with the amide carbonyl, mimicking the electronic stabilization of a phenyl ring but with a distinct vector. The C-C-C bond angle is 60°, but the external H-C-H angle is ~114-116°, creating a wider "cone" of volume than a flat phenyl ring.
    
Solubility and Lipophilicity

Replacing a phenyl ring with a cyclopropyl group typically results in:

  • Reduction in LogP: Cyclopropyl is less lipophilic than phenyl (

    
    LogP 
    
    
    
    -0.5 to -1.0).
  • Disruption of Crystal Lattice: Phenyl rings promote strong

    
    -stacking in the solid state, reducing solubility. The cyclopropyl group disrupts this packing, lowering the melting point and significantly enhancing thermodynamic solubility.
    
PropertyPhenyl AmideCyclopropyl AmideImpact of Switch
Hybridization

(Planar)

(Pseudo-

)
Increases

(Clinical correlation)
Metabolic Risk High (Aromatic Hydroxylation)Low (Amide form is stable)Blocks CYP hotspots
Electronic Effect Electron Withdrawing/NeutralWeakly Electron DonatingModulates amide acidity
Solubility Low (Lattice Stacking)HighImproves dissolution

Metabolic Stability & Toxicity Profile[3][7]

The CYP450 Interaction

Phenyl rings are "metabolic magnets" for Cytochrome P450 enzymes, which readily epoxidize the ring or insert oxygen (hydroxylation), leading to rapid clearance.

The Cyclopropyl Advantage: The C-H bonds in a cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than typical alkane C-H bonds (98 kcal/mol) due to the high


-character of the C-H bond. This makes hydrogen abstraction by CYP450 significantly harder, often rendering the cyclopropyl ring metabolically inert compared to a phenyl ring.
Critical Safety Distinction: Amine vs. Amide

WARNING: It is vital to distinguish between cyclopropyl amines and cyclopropyl amides.

  • Cyclopropyl Amines: Can undergo Single Electron Transfer (SET) oxidation by CYP450, leading to ring opening and the formation of reactive intermediates that covalently bind to enzymes (Mechanism-Based Inhibition/Suicide Inhibition).

  • Cyclopropyl Amides: The electron-withdrawing nature of the carbonyl group reduces the electron density on the nitrogen, preventing the initial SET step. Therefore, cyclopropyl amides are generally metabolically stable and safe , avoiding the toxicity liabilities of their amine counterparts.

Visualization: Decision Logic & Metabolic Fate

Bioisostere_Logic Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID Solubility Poor Solubility / High LogP Issue_ID->Solubility Metabolism High Clearance (CYP) Issue_ID->Metabolism Strategy Switch Phenyl -> Cyclopropyl Solubility->Strategy Metabolism->Strategy Check_Binding Is Pi-Stacking Essential? Strategy->Check_Binding Yes_Pi Retain Phenyl or use Pyridine/Heterocycle Check_Binding->Yes_Pi Yes No_Pi Proceed with Cyclopropyl Check_Binding->No_Pi No (Space filling only) Validation Validate: Microsomal Stability & Solubility No_Pi->Validation

Caption: Decision logic for deploying cyclopropyl bioisosteres. The switch is optimal when the phenyl ring functions primarily as a hydrophobic spacer rather than a specific


-stacking element.

Case Study: Lenvatinib (Kinase Inhibition)

Lenvatinib (E7080) is a potent multi-kinase inhibitor (VEGFR2, VEGFR3) that exemplifies this bioisosterism.

  • Structure: Contains a cyclopropane-1,1-dicarboxamide moiety.

  • Role: The cyclopropane ring does not merely act as a passive spacer. X-ray crystallography reveals that the cyclopropane moiety forms a specific CH-

    
     interaction  with the phenyl ring of Phenylalanine-1047 in the VEGFR2 binding pocket.[2]
    
  • Outcome: This interaction, unique to the cyclopropyl geometry, contributes to a prolonged residence time and high potency, differentiating it from sorafenib which uses a phenyl ring in the corresponding region.

Experimental Protocols for Validation

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic stability gain of the Cyclopropyl vs. Phenyl switch.

  • Preparation:

    • Prepare 10 mM stock solutions of the Phenyl-analog and Cyclopropyl-analog in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc: 1 µM, DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: A >2-fold reduction in

      
       for the cyclopropyl analog indicates successful metabolic blockage.
      
Protocol B: Matched Molecular Pair (MMP) Solubility Profiling

Purpose: To validate the "Escape from Flatland" solubility hypothesis.

  • System: Kinetic solubility in PBS (pH 7.4).

  • Workflow:

    • Dispense 10 µL of 10 mM DMSO stock into 990 µL PBS (Final: 100 µM, 1% DMSO).

    • Shake at 500 rpm for 24 hours at 25°C.

    • Filter using a 0.45 µm PVDF filter plate.

  • Quantification:

    • Measure filtrate UV absorbance or LC-MS peak area.

    • Compare against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

  • Data Interpretation:

    • The cyclopropyl analog should demonstrate higher kinetic solubility due to lower lattice energy.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres of gem-Dimethyl Groups. Angewandte Chemie International Edition. [Link] (Contextual reference on saturated bioisosteres).

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2] ACS Medicinal Chemistry Letters. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of N-cyclopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile of N-cyclopropylpiperidine-4-carboxamide , a critical building block in fragment-based drug discovery (FBDD).

Executive Summary

N-cyclopropylpiperidine-4-carboxamide is a secondary amine scaffold frequently employed in medicinal chemistry to modulate lipophilicity and introduce metabolic stability via the cyclopropyl moiety. Unlike flexible alkyl chains, the cyclopropyl group adds rigidity and reduces the entropic penalty of binding, while the piperidine ring provides a solubilizing basic center.

This guide provides the consensus physicochemical data (In-Silico/Analog-Derived), analyzes its ionization behavior, and details the standard operating procedures (SOPs) for experimentally validating these properties in a drug discovery setting.

Part 1: Physicochemical Landscape[1]

As a specific experimental dataset for the free base fragment is often proprietary or absent in public indexing, the following values represent a High-Confidence Consensus derived from structural analogues (e.g., N-cyclohexylpiperidine-4-carboxamide) and verified computational models (XLogP3, SwissADME).

Core Data Table
PropertyValue (Consensus)ConfidenceContext
Molecular Formula

HighExact Mass: 168.126
LogP (Neutral) 0.35 ± 0.2 Med-HighHydrophilic fragment; ideal for lowering cLogP in leads.
LogD (pH 7.4) -2.5 to -1.8 HighDominant cationic species at physiological pH drives low LogD.
pKa (Basic) 10.8 ± 0.3 HighPiperidine secondary amine (

).
pKa (Acidic) > 15 HighAmide

is non-ionizable in physiological range.
TPSA 41.1 Ų High< 140 Ų; indicates excellent passive permeability potential.
Rotatable Bonds 2 HighRigid scaffold (Veber Rule compliant).
Ionization & Solubility Profile

The molecule exists predominantly as a cation at physiological pH (7.4) due to the basic piperidine nitrogen. This ionization is the primary driver of its high aqueous solubility and low LogD.

  • pH < 9.0: Species is >99% Protonated (Cationic). Solubility is High (>50 mg/mL) .

  • pH > 11.0: Species is Neutral. Solubility is determined by the intrinsic lipophilicity of the cyclopropyl-amide core.

Structural Diagram & Ionization States

The following diagram illustrates the transition from the cationic salt form to the neutral free base.

Ionization Cation Cationic Form (pH < 9) [Solubility: High] Protonated Piperidine NH+ Neutral Neutral Form (pH > 11) [Solubility: Moderate] Free Base Piperidine NH Cation->Neutral Deprotonation (pKa ~10.8)

Figure 1: Ionization equilibrium of N-cyclopropylpiperidine-4-carboxamide.

Part 2: Solubility & Partition Coefficient Protocols

To validate the theoretical values above for internal chemical libraries, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask)

This is the "Gold Standard" for determining equilibrium solubility, essential for this fragment as it often serves as a stock solution for further synthesis.

Reagents:

  • Test Compound (Solid powder).

  • Buffer Systems: 0.1M HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).

  • HPLC Grade Acetonitrile (ACN).

Workflow:

  • Saturation: Add excess compound (~5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.45 µm PVDF filter (pre-saturated).

    • Critical Step: Check pH of the supernatant. If the compound is a salt (e.g., HCl salt), it may significantly alter the buffer pH. Readjust if necessary.

  • Quantification: Dilute supernatant with Mobile Phase and inject onto HPLC-UV (254 nm).

  • Calculation: Compare Area Under Curve (AUC) against a 5-point calibration curve prepared in DMSO.

Protocol B: LogP Determination (Miniaturized Shake-Flask)

Since the compound is hydrophilic (LogP < 1), the standard octanol-water method requires careful phase separation.

Workflow Visualization:

LogP_Protocol Start Start: 10mM DMSO Stock Partition Partitioning: Mix 1-Octanol (saturated w/ water) and Water (saturated w/ octanol) Start->Partition Spike Spike Compound (Final conc: 100 µM) Partition->Spike Shake Equilibrate: Shake 1h, Settle 2h (or Centrifuge) Spike->Shake Sample Sampling: Extract Aqueous & Octanol Phases Shake->Sample Analyze HPLC-UV / LC-MS Analysis Sample->Analyze

Figure 2: Miniaturized Shake-Flask Protocol for LogP determination.

Technical Note on LogD Measurement: For N-cyclopropylpiperidine-4-carboxamide, measuring LogD at pH 7.4 is technically challenging via shake-flask because the distribution coefficient is very low (


). The compound partitions almost exclusively into the aqueous phase.
  • Recommendation: Use Potentiometric Titration (e.g., Sirius T3) for pKa and LogP determination of this specific ionizable amine, rather than shake-flask.

Part 3: Strategic Application in Drug Design

The "Cyclopropyl Effect"

Replacing a standard isopropyl or ethyl group with a cyclopropyl ring on the carboxamide nitrogen often yields:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
    ) than acyclic alkyl C-H bonds, reducing susceptibility to Cytochrome P450 oxidation.
    
  • Rigidity: The

    
    -like character of the cyclopropyl ring restricts conformational freedom, potentially improving potency by reducing the entropic cost of binding to the target protein.
    
Fragment Growing

This molecule is an ideal "Polar Head" for fragment growing.

  • Vector: The secondary amine (piperidine) is the primary handle for functionalization (e.g., reductive amination, SNAr, or amide coupling).

  • Design Rule: Because the fragment is highly polar (LogP ~0.35), it can tolerate the attachment of lipophilic "tails" (e.g., biaryl systems) while keeping the final drug molecule within Lipinski space (LogP < 5).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18801957, N-cyclopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009).The impact of aromatic ring count on physicochemical properties and attrition rates. Drug Discovery Today. (Contextual grounding for LogP/Solubility rules).
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa/LogP protocols).
  • SwissADME (2025). Physicochemical Descriptors and ADME Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

Methodological & Application

synthesis of N-cyclopropylpiperidine-4-carboxamide from piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of N-cyclopropylpiperidine-4-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclopropylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery programs.[1][2][3] The protocol details a robust and efficient amide coupling reaction between piperidine-4-carboxylic acid and cyclopropylamine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, a step-by-step experimental procedure, and troubleshooting guidance to ensure successful synthesis and high-purity product isolation.

Introduction

The piperidine carboxamide scaffold is a privileged structure in modern pharmacology, appearing in a multitude of biologically active compounds.[1][2] The specific target of this protocol, N-cyclopropylpiperidine-4-carboxamide, serves as a key intermediate for more complex molecules, where the cyclopropyl group can impart unique conformational constraints and metabolic stability.

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[4] While thermodynamically favorable, the reaction is kinetically slow and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[5][6] This protocol employs HATU, a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, making it a superior choice for a wide range of substrate combinations.[7][8][9]

Reaction Scheme

Reaction scheme for the synthesis of N-cyclopropylpiperidine-4-carboxamide

Figure 1. General reaction scheme for the HATU-mediated coupling of piperidine-4-carboxylic acid with cyclopropylamine.

Reagents and Materials

Proper preparation and handling of all reagents are critical for the success of the synthesis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering with the coupling reagents.

Reagent/MaterialFormulaMW ( g/mol )AmountEquiv.Purpose
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.161.00 g1.0Starting Material
CyclopropylamineC₃H₇N57.090.53 g (0.66 mL)1.2Nucleophile
HATU C₁₀H₁₅F₆N₆OP380.233.25 g1.1Coupling Agent
DIPEA (Hünig's Base)C₈H₁₉N129.242.01 g (2.70 mL)2.0Non-nucleophilic Base
Anhydrous DMFC₃H₇NO73.0940 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Extraction Solvent
Saturated aq. NaHCO₃NaHCO₃84.01As needed-Work-up
Saturated aq. NaCl (Brine)NaCl58.44As needed-Work-up
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08As needed-Chromatography

Experimental Protocol

Reaction Setup & Execution
  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.00 g, 7.74 mmol, 1.0 equiv.) and HATU (3.25 g, 8.52 mmol, 1.1 equiv.).

  • Purge the flask with nitrogen and add anhydrous N,N-Dimethylformamide (DMF, 40 mL) via syringe. Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.70 mL, 15.48 mmol, 2.0 equiv.) dropwise to the stirred solution. A color change may be observed.

  • After 5 minutes of stirring at 0 °C, add cyclopropylamine (0.66 mL, 9.29 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

Reaction Monitoring
  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC System: 10% Methanol in Dichloromethane (DCM).

  • Visualization: Stain with potassium permanganate (KMnO₄).

  • The reaction is complete upon the disappearance of the limiting starting material (piperidine-4-carboxylic acid).

Work-up & Purification
  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL). This removes the DMF solvent, unreacted acid, and water-soluble byproducts.[10]

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane to afford the pure N-cyclopropylpiperidine-4-carboxamide.

Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to the final purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Weigh Starting Materials (Piperidine-4-carboxylic acid, HATU) glassware Oven-Dry Glassware setup Assemble Flask under N₂ Add Acid, HATU, and DMF glassware->setup cool Cool to 0 °C (Ice Bath) setup->cool add_base Add DIPEA (Base) cool->add_base add_amine Add Cyclopropylamine add_base->add_amine stir Stir at RT (4-6h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Ethyl Acetate monitor->quench wash Aqueous Washes (NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Diagram 1. Step-by-step experimental workflow for the synthesis.

Scientific Discussion

Mechanism of HATU-Mediated Coupling

The success of this synthesis relies on the activation of the carboxylic acid by HATU. The process is a well-established and highly efficient method for amide bond formation.[4][5][11]

The mechanism proceeds through several key steps:

  • Deprotonation: The non-nucleophilic base, DIPEA, first deprotonates the carboxylic acid to form a carboxylate anion.[12]

  • Activation: This carboxylate anion then performs a nucleophilic attack on the electron-deficient guanidinium carbon of HATU.[8][12]

  • Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The liberated HOAt anion then rapidly attacks this intermediate to generate a highly reactive OAt-active ester and a stoichiometric amount of tetramethylurea byproduct.[8]

  • Nucleophilic Attack: The primary amine (cyclopropylamine) then attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen of the HOAt moiety is believed to facilitate this step via a hydrogen-bonded, 7-membered cyclic transition state, which accounts for the high coupling efficiency.[8]

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates the HOAt anion.

G cluster_0 Mechanism Overview start Carboxylic Acid + DIPEA carboxylate Carboxylate Anion start->carboxylate Deprotonation active_ester OAt-Active Ester (Highly Reactive) carboxylate->active_ester Activation with HATU amide N-cyclopropylpiperidine- 4-carboxamide (Product) active_ester->amide Nucleophilic Attack amine Cyclopropylamine (Nucleophile) amine->amide

Diagram 2. Simplified mechanistic pathway of the amide coupling.

Rationale for Reagent Selection
  • Coupling Agent (HATU): HATU is chosen over other coupling reagents like carbodiimides (e.g., EDC, DCC) for several reasons. It demonstrates superior performance for coupling sterically hindered amino acids, leads to faster reaction times, and significantly reduces the risk of racemization at adjacent chiral centers.[7] The byproducts of the HATU reaction, tetramethylurea and HOAt, are generally easier to remove during aqueous work-up compared to the urea byproducts from DCC.[10]

  • Base (DIPEA): A non-nucleophilic, sterically hindered base like DIPEA is essential. Its role is to deprotonate the carboxylic acid and neutralize any acid generated during the reaction without competing with the primary amine as a nucleophile. Triethylamine (TEA) can also be used, but DIPEA is often preferred for its slightly lower basicity and greater steric bulk.

  • Solvent (DMF): Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the starting materials, reagents, and intermediates. Other polar aprotic solvents like DCM can also be used.[8]

Troubleshooting and Process Optimization
Potential IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive reagents (moisture contamination)Ensure all reagents are anhydrous. Use freshly opened solvents and reagents. Run the reaction under an inert atmosphere.
Insufficient activation time or temperatureIncrease reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for side product formation.
Formation of N-acylurea byproduct (More common with carbodiimides) Rearrangement of the O-acylisourea intermediate.This is a primary reason for using HATU, which minimizes this side reaction.[10] If using EDC, adding HOBt can suppress this pathway.[5][13]
Difficulty in Purification Tetramethylurea byproduct co-elutes with the product.Ensure the aqueous work-up is thorough. Multiple washes with dilute acid (e.g., 1M HCl) followed by NaHCO₃ can improve removal of both basic and acidic impurities.
Product is water-soluble.If the product shows some water solubility, minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with EtOAc.

Characterization

The identity and purity of the final product, N-cyclopropylpiperidine-4-carboxamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • HPLC: To determine the purity of the final product.

Safety Precautions

  • HATU: Can be a sensitizer. Avoid inhalation and contact with skin and eyes.[14]

  • DIPEA: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Cyclopropylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • MDPI. (2022, January 25). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (2000, October 2). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Protecting Group Strategies for Piperidine Nitrogen During Amide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Piperidine N-Protection in Amide Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the piperidine moiety is a ubiquitous structural motif found in a vast array of biologically active molecules. The secondary amine of the piperidine ring is a potent nucleophile and a strong base, which, while crucial for its biological function, presents a significant challenge during chemical synthesis. Specifically, in the context of amide bond formation, the unprotected piperidine nitrogen can readily react with activated carboxylic acids, leading to undesired side reactions, low yields, and complex purification procedures. To circumvent these issues, the temporary masking of the piperidine nitrogen with a suitable protecting group is an indispensable strategy.[1]

This technical guide provides a comprehensive overview of the most effective protecting group strategies for piperidine nitrogen, with a specific focus on their application in amide synthesis. We will delve into the mechanistic rationale behind the selection of different protecting groups, provide detailed experimental protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges. The principles of orthogonal protection, which allow for the selective removal of one protecting group in the presence of others, will be a central theme throughout this guide.[2][3]

Core Principles of Protecting Group Selection

The choice of an ideal protecting group for the piperidine nitrogen is governed by a set of key principles that ensure the success of the overall synthetic sequence. An effective protecting group should be:

  • Easy to Install: The protection reaction should proceed in high yield under mild conditions that do not compromise the integrity of the substrate.

  • Stable: The protected piperidine must be robust enough to withstand the conditions of subsequent synthetic transformations, including the amide coupling step.[]

  • Selectively Removable: The deprotection should occur under specific and mild conditions that do not affect other functional groups within the molecule, including the newly formed amide bond.[][5] This concept of selective removal is the cornerstone of orthogonal protection strategies.[2][3]

  • High-Yielding Removal: The deprotection reaction should be efficient, affording the deprotected piperidine in high yield.

  • Minimal Side Reactions: Both the protection and deprotection steps should be clean, minimizing the formation of byproducts that could complicate purification.

The following sections will explore the most commonly employed protecting groups for piperidine nitrogen, evaluating them against these core principles.

Key Protecting Group Strategies

The selection of a protecting group is intrinsically linked to the overall synthetic strategy, particularly the conditions required for subsequent reactions and the presence of other sensitive functional groups. Here, we discuss the most versatile and widely used protecting groups for piperidine nitrogen in the context of amide synthesis.

The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably one of the most frequently used protecting groups for amines in organic synthesis.[6] Its popularity stems from its ease of introduction and its clean removal under acidic conditions, which are orthogonal to many other protecting groups and reaction conditions.

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[7] Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation.[1] The volatile byproducts make for a straightforward workup.

G Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Boc₂O, Base Deprotected_Piperidine Piperidine Boc_Piperidine->Deprotected_Piperidine TFA or HCl

Experimental Protocols:

Protocol 1: Boc Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.[7]

  • Base Addition: Add a mild base, such as triethylamine (1.5 equivalents) or sodium bicarbonate.

  • Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.[7]

  • Reaction: Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a biphasic system was used, separate the organic layer. Wash the organic layer with a 5% citric acid solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Concentrate the dried organic layer to yield the N-Boc-piperidine, which can be further purified by column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-Piperidine

  • Dissolution: Dissolve the N-Boc-piperidine (1.0 equivalent) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.[8][9]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected piperidine.

The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability under a wide range of conditions and its selective removal by catalytic hydrogenolysis.[6][10] This orthogonality makes it particularly useful in complex syntheses where acid- or base-labile groups are present.

Mechanism of Protection and Deprotection:

The Cbz group is introduced by reacting piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[11] Deprotection is most commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[11][12]

G Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base Deprotected_Piperidine Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C

Experimental Protocols:

Protocol 3: Cbz Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or an aqueous solution of sodium carbonate.[11][13]

  • Base Addition: If using an organic solvent, add a base like triethylamine or pyridine.

  • Cbz-Cl Addition: Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography to yield N-Cbz-piperidine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolution: Dissolve the N-Cbz-piperidine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[11]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Alternatively, acid-mediated deprotection of Cbz groups using reagents like isopropanol hydrochloride (IPA·HCl) offers a metal-free and scalable option.[14]

The Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), and its application extends to the protection of piperidines in solution-phase synthesis.[15][] Its key advantage is its removal under mild basic conditions, which are orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10]

Mechanism of Protection and Deprotection:

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Deprotection is achieved by treatment with a secondary amine base, most commonly piperidine (in a different context than the substrate), which induces a β-elimination reaction to release the free amine and a dibenzofulvene-piperidine adduct.[][17]

G Piperidine Piperidine Fmoc_Piperidine N-Fmoc-Piperidine Piperidine->Fmoc_Piperidine Fmoc-Cl or Fmoc-OSu, Base Deprotected_Piperidine Piperidine Fmoc_Piperidine->Deprotected_Piperidine 20% Piperidine in DMF

Experimental Protocols:

Protocol 5: Fmoc Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and aqueous sodium bicarbonate.

  • Fmoc Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: If a biphasic system is used, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 6: Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc-piperidine in N,N-dimethylformamide (DMF).

  • Piperidine Addition: Add a solution of 20% (v/v) piperidine in DMF.[15][18]

  • Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often complete within minutes.[15] Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The dibenzofulvene-piperidine adduct can often be removed by column chromatography.

The Allyloxycarbonyl (Alloc) Group: Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) group offers a unique deprotection pathway via palladium-catalyzed allylic cleavage. This method is exceptionally mild and orthogonal to a wide range of other protecting groups, making it a valuable tool for the synthesis of complex molecules.

Mechanism of Protection and Deprotection:

The Alloc group is introduced by reacting piperidine with allyl chloroformate. Deprotection is achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger to trap the allyl cation.[19][20]

G Piperidine Piperidine Alloc_Piperidine N-Alloc-Piperidine Piperidine->Alloc_Piperidine Allyl chloroformate, Base Deprotected_Piperidine Piperidine Alloc_Piperidine->Deprotected_Piperidine Pd(PPh₃)₄, Scavenger

Experimental Protocols:

Protocol 7: Alloc Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[19]

  • Base Addition: Add a base such as pyridine or triethylamine (2-3 equivalents) and cool the mixture to 0 °C.[19]

  • Alloc-Cl Addition: Slowly add allyl chloroformate (1.1 - 1.5 equivalents) to the stirred solution.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[19]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 8: Alloc Deprotection

  • Dissolution: Dissolve the N-Alloc-piperidine (1.0 equivalent) in a suitable solvent such as THF or DCM.

  • Catalyst and Scavenger Addition: Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger like dimethylamine-borane complex or phenylsilane.[20][21]

  • Reaction: Stir the reaction mixture at room temperature, typically for 30-60 minutes, monitoring by TLC.[19]

  • Work-up: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography.

Recent advancements have also explored metal-free, one-pot Alloc removal methods.[22]

Comparative Analysis of Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonalityAdvantagesDisadvantages
Boc Boc₂OStrong Acid (e.g., TFA, HCl)[1][23]Stable to base and hydrogenolysisEasy to introduce and remove; volatile byproductsNot suitable for acid-sensitive substrates
Cbz Cbz-ClH₂/Pd/C or strong acid[11][14]Stable to mild acid and baseHighly stable; orthogonal to many groupsRequires specialized hydrogenation equipment; catalyst can be pyrophoric
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[15][18]Stable to acid and hydrogenolysisMild deprotection conditions; orthogonal to Boc and CbzDeprotection byproduct requires removal
Alloc Allyl chloroformatePd(0) catalyst and scavenger[19][24]Stable to acid and baseVery mild and selective deprotectionRequires expensive palladium catalyst; potential for metal contamination

Conclusion

The strategic protection of the piperidine nitrogen is a critical consideration in the synthesis of a wide range of organic molecules, particularly in the context of amide bond formation. The choice of protecting group should be guided by the principles of stability, selective removal, and compatibility with the overall synthetic route. The Boc, Cbz, Fmoc, and Alloc groups each offer a unique set of advantages and deprotection pathways, providing the modern chemist with a versatile toolkit for orthogonal protection strategies. By carefully considering the reaction conditions and the nature of other functional groups present in the molecule, researchers can select the optimal protecting group to ensure a successful and efficient synthesis.

References

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.).
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(17), 9467–9472.
  • Protecting group - Wikipedia. (n.d.).
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1543.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. (n.d.).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Kumar, R., Kumar, A., Singh, A. K., & Singh, O. V. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(11), 1269–1274.
  • The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application - Benchchem. (n.d.).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4 - ResearchGate. (n.d.).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Publications. (2025, March 17).
  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. - DOI. (n.d.).
  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1 - DiVA portal. (2019, October 20).
  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF - ResearchGate. (2025, August 6).
  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073–6076.
  • rthogo Cbz De Deoxy -Epiqu onal N eprote y - IISER Pune. (2013, October 29).
  • Peptide Resin Loading Protocols - Sigma-Aldrich. (n.d.).
  • Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13).
  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. (2025, August 10).
  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.).
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10).
  • 4-Amino-1-cbz-piperidine-4-carboxylic acid - Aaronchem. (n.d.).
  • Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Kumar, A., Kumar, S., & Maurya, R. A. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 624–629.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

Sources

one-pot synthesis protocols for N-substituted piperidine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted piperidine carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands (e.g., opioid receptors, chemokine receptors) and enzyme inhibitors. Traditional synthesis often involves multi-step isolation: protection, activation (via acyl chlorides), coupling, and deprotection. This application note details three one-pot protocols designed to streamline this workflow, enhance atom economy, and reduce Process Mass Intensity (PMI).

We focus on three distinct methodologies:

  • The "Workhorse" Protocol (T3P): A robust, low-epimerization method for coupling sensitive N-protected piperidine acids.

  • The "Green" Protocol (TBD): A catalytic transamidation route using esters, avoiding stoichiometric coupling reagents.

  • The "Telescoped" Protocol: A library-friendly sequence for in-situ deprotection and amidation.

Part 1: The Chemical Context[1][2][3][4][5]

The synthesis of piperidine-4-carboxamides presents a specific challenge: the zwitterionic nature of the amino-acid core. If the piperidine nitrogen is unprotected, self-polymerization competes with the desired amidation. Therefore, most strategies require N-protection (Boc/Cbz) or N-alkylation prior to amide formation.

Why One-Pot?
  • Atom Economy: Eliminates intermediate workups and solvent swaps.

  • Safety: Avoids isolation of reactive acyl chlorides or mixed anhydrides.

  • Throughput: Ideal for parallel medicinal chemistry (library synthesis).

Mechanistic Overview

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on starting material availability.

ProtocolSelection Start Starting Material Acid N-Protected Piperidine-COOH Start->Acid Ester N-Protected Piperidine-COOMe Start->Ester T3P Protocol A: T3P Coupling (High Yield/Robust) Acid->T3P + Amine TBD Protocol B: TBD Catalysis (Green/Atom Econ) Ester->TBD + Amine Amine Target Amine (R-NH2) Product N-Substituted Piperidine Carboxamide T3P->Product Amide TBD->Product Amide

Figure 1: Decision tree for protocol selection based on starting material oxidation state.

Part 2: Protocol A – T3P-Mediated Direct Amidation

Best For: Scale-up, epimerization-sensitive substrates, and difficult couplings (anilines).

Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a powerful coupling agent. Unlike HATU or EDC, T3P yields water-soluble byproducts, simplifying the workup to a simple aqueous wash.

Mechanism of Action

T3P reacts with the carboxylic acid to form a mixed anhydride. The cyclic structure of T3P reduces the conformational freedom of the intermediate, accelerating nucleophilic attack by the amine while minimizing racemization at the


-chiral center (crucial for chiral piperidine-3-carboxamides).

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) Intermediate Activated Mixed Anhydride T3P->Intermediate Activation Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation Base Base (Pyridine/DIPEA) Base->Intermediate Activation Product Amide Product Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Amine Amine (R'-NH2)

Figure 2: T3P activation cycle showing the generation of water-soluble byproducts.

Experimental Protocol

Reagents:

  • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Setup: Charge a reaction vessel with N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 V).

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Note: Pyridine is preferred over DIPEA for minimizing epimerization, as established by Dunetz et al.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes. The reaction is exothermic; maintain internal temperature < 25 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir. Monitor by LCMS (typically complete in 1–4 hours).

  • Workup (Self-Validating Step):

    • Add water (5 V). Stir for 10 minutes.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then sat. NaHCO3 (to remove unreacted acid), then brine.

    • Validation: The T3P byproduct remains in the aqueous layer.[2] If the organic layer is clear, the coupling agent is removed.

  • Isolation: Dry over MgSO4 and concentrate.

Key Reference: Dunetz, J. R., et al. Org.[3] Lett.2011 , 13, 5048–5051.[3]

Part 3: Protocol B – TBD-Catalyzed Transamidation

Best For: "Green" chemistry requirements, utilizing methyl esters directly, avoiding expensive coupling reagents.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine base that acts as a bifunctional catalyst. It activates the ester carbonyl (via H-bonding) and the amine nucleophile simultaneously. This allows for the direct conversion of Piperidine-4-carboxylic esters to amides without hydrolysis.

Experimental Protocol

Reagents:

  • N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • TBD (0.1–0.2 equiv, 10–20 mol%)

  • Solvent: Toluene or 2-MeTHF (or solvent-free if liquid amine)

Step-by-Step:

  • Setup: In a sealed tube, combine the ester (1.0 equiv) and amine (1.2 equiv).

  • Catalyst: Add TBD (0.1 equiv).

  • Reaction: Heat to 60–80 °C. Note: TBD catalysis is significantly faster than thermal aminolysis.

  • Monitoring: Monitor by TLC/LCMS. The disappearance of the methyl ester peak (M+14 away from acid mass) indicates conversion.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water.[4][5][2] TBD is water-soluble/extractable in acidic wash.

    • Optimization: If the amine is volatile, simply evaporate the reaction mixture.

Key Reference: Sabot, C., et al. Chem. Soc. Rev.2012 , 41, 5208.

Part 4: Protocol C – Telescoped Deprotection & Amidation

Best For: High-throughput library synthesis starting from N-Boc-piperidine acids.

This protocol addresses the common need to remove a Boc group from a precursor before coupling, or (more commonly in this specific scaffold context) coupling the acid first, then deprotecting for further N-functionalization.

Scenario: You have N-Boc-Piperidine-4-COOH and want to make N-Substituted-Piperidine-4-Carboxamide . Standard Path: Couple -> Deprotect -> N-Alkylate. One-Pot Path: This is difficult to do in one pot due to conflicting conditions (Acid for deprotection vs. Base for alkylation).

Scenario: You have N-Boc-Piperidine-4-Carboxamide (commercially available) and want to make N-Alkyl-Piperidine-4-Carboxamide . One-Pot Reductive Alkylation Protocol:

  • Deprotection: Dissolve N-Boc-amide in 4M HCl/Dioxane (5 V). Stir 1 h. Evaporate volatiles (or use N2 blowdown).

  • Neutralization: Redissolve residue in DCM/MeOH (9:1). Add DIPEA (3.0 equiv) to neutralize HCl salts.

  • Reductive Amination: Add Aldehyde (1.1 equiv) and NaBH(OAc)3 (1.5 equiv). Stir 16 h.

  • Result: N-alkylated piperidine carboxamide.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (T3P) Steric hindrance of amine.Switch base to Pyridine (catalytic effect). Increase T to 50 °C.
Epimerization High pH or high temperature.Use T3P/Pyridine at 0 °C. Avoid DIPEA/DMF combinations.
TBD Catalyst Deactivation Presence of water or acid.[2][6]Ensure reagents are dry. TBD is a strong base; acidic impurities will quench it.
Emulsion during Workup Amphiphilic nature of piperidines.Saturate aqueous phase with NaCl. Use DCM/IPA (3:1) for extraction.[7]

References

  • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011 , 13(19), 5048–5051.[3] Link

  • Sabot, C.; Kumar, K. A.; Meunier, S.; Mioskowski, C. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 2007 , 48(22), 3863–3866. Link

  • Tang, P. "Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 2005 , 81, 262. Link

  • Hale, C. R.; et al. "Scalable Synthesis of Piperidine Carboxamides via T3P Coupling.

Sources

Application Notes and Protocols for the Synthesis of N-cyclopropylpiperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Cyclopropylpiperidine Moiety in Medicinal Chemistry

The N-cyclopropylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of a cyclopropyl group onto the piperidine nitrogen often imparts favorable pharmacological properties, including enhanced metabolic stability, improved potency, and modified selectivity for a variety of biological targets. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This increased stability can lead to improved pharmacokinetic profiles, making N-cyclopropylpiperidine derivatives highly sought-after in drug discovery programs targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

Reductive amination is a robust and versatile method for the synthesis of N-cyclopropylpiperidine derivatives. This reaction, which involves the condensation of a piperidine or piperidone precursor with a cyclopropyl carbonyl compound or cyclopropylamine, followed by the reduction of the resulting imine or enamine intermediate, offers a highly efficient and direct route to these valuable compounds.[2][3] This guide provides an in-depth exploration of various reductive amination methodologies, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that can often be performed in a single pot.[3] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.

The general mechanism can be visualized as follows:

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Carbonyl Piperidone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Cyclopropylamine Amine Cyclopropylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Cyclopropylpiperidine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Transfer

Figure 1: General mechanism of reductive amination.

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The reducing agent must be selective enough to reduce the iminium ion intermediate in preference to the starting carbonyl compound.[4] This is why milder reducing agents are often preferred over more powerful ones like sodium borohydride when all reactants are mixed together.

Comparative Overview of Reductive Amination Methods

Several methods are available for the reductive amination to synthesize N-cyclopropylpiperidine derivatives. The choice of method depends on factors such as the nature of the starting materials, desired scale, and available laboratory equipment.

MethodReducing AgentTypical SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (STAB) Method Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, suitable for one-pot reactions, tolerates a wide range of functional groups.[5]Water-sensitive, not compatible with protic solvents like methanol.[6]
Borch Reduction Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Not water-sensitive, effective in protic solvents which can accelerate imine formation.Highly toxic byproducts (cyanide), pH control can be important.[4]
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂)Methanol, Ethanol, Acetic AcidAtom-economical, suitable for large-scale synthesis, no stoichiometric byproducts.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for over-reduction of other functional groups.[7]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Cyclopropyl-4-hydroxypiperidine using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from standard procedures for reductive amination and is suitable for the synthesis of a variety of N-cyclopropylpiperidine derivatives from the corresponding piperidone.

Materials:

  • 4-Hydroxypiperidine (1.0 equiv)

  • Cyclopropanecarboxaldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 equiv).

  • Dissolve the piperidine in anhydrous DCM (approximately 0.1 M concentration).

  • To the stirred solution, add cyclopropanecarboxaldehyde (1.2 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-cyclopropyl-4-hydroxypiperidine.

Workflow Diagram:

STAB_Protocol_Workflow Start Start Reactants Combine 4-Hydroxypiperidine and Cyclopropanecarboxaldehyde in DCM Start->Reactants ImineFormation Stir for 1-2h at RT (Imine Formation) Reactants->ImineFormation AddSTAB Add STAB portion-wise ImineFormation->AddSTAB Reaction Stir for 12-24h at RT AddSTAB->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Aqueous Workup (Extraction, Wash, Dry) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End End Product Purify->End

Figure 2: Workflow for STAB-mediated reductive amination.

Protocol 2: Two-Step Synthesis of N-Cyclopropylpiperidine via Borch Reduction

This protocol is beneficial when dealing with less stable aldehydes or when over-alkylation is a concern.[4]

Materials:

  • Piperidine (1.0 equiv)

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN) (1.1 equiv)

  • Molecular sieves (optional)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equiv) and cyclopropanecarboxaldehyde (1.0 equiv) in anhydrous methanol.

  • If desired, add activated molecular sieves to drive the imine formation to completion.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR.

  • Once imine formation is complete (typically 2-4 hours), cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.1 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude N-cyclopropylpiperidine.

  • Purify as necessary.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation due to water byproduct.Use a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water.[4]
Starting carbonyl is reduced to an alcohol.Use a more selective reducing agent like STAB or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4]
Significant Side Products Over-alkylation of the newly formed secondary amine.Use a stoichiometric amount of the amine or a slight excess of the carbonyl. A two-step procedure can also minimize this.[4]
Slow or No Reaction Steric hindrance from bulky piperidine or carbonyl substrates.Increase the reaction temperature. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄ or ZnCl₂) to activate the carbonyl group.[6]

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of N-cyclopropylpiperidine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently access these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of reductive amination in the synthesis of N-cyclopropylpiperidine-containing molecules for drug discovery and development.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Laschat, S., & Nadin, A. (1998). Asymmetric routes to substituted piperidines.
  • Benchchem. (2025). A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design.
  • Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Benchchem. (2025). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 209-236.
  • Cardona, F., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2020(39), 6211-6222.
  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2025). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Wang, D., & Glorius, F. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Oldrini, D., Pignataro, L., Bresciani, F., & Piarulli, U. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 9(61), 35561-35567.
  • ChemRxiv. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • ResearchGate. (2025). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction.
  • EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • Chouai, A., Venditto, V. J., & Simanek, E. E. (2009). Large scale, green synthesis of a generation-1 melamine (triazine) dendrimer. Organic Syntheses, 86, 151-161.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
  • Wang, Y., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines.
  • Wasserman, H. H., & Cochoy, R. E. (1991). N-cyclopropylation of aromatic amines.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Lim, C. J. (2012). Synthesis of piperidine natural products by allenic cyclisation (Doctoral dissertation, Nanyang Technological University).
  • Chan, K.-S. (2016). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
  • Pesnot, T., & Fessner, W.-D. (2023).
  • Chusov, D., & Oprunenko, Y. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
  • Reddy, T. R., & Reddy, P. V. G. (2015). Highly Enantioselective [4+2] Annulation via Organocatalytic Mannich-reductive Cyclization: One-pot Synthesis of Functionalized Piperidines. RSC Advances, 5(104), 85351-85354.

Sources

High-Throughput Solid-Phase Synthesis of Piperidine Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperidine carboxamide moiety acts as a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands, serine protease inhibitors (e.g., Factor Xa inhibitors), and ion channel modulators.[1] Its structural rigidity, combined with the hydrogen-bonding potential of the amide, allows for high-affinity interactions with biological targets.[1][2]

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating diverse libraries of piperidine-4-carboxamides (isonipecotamides) and piperidine-3-carboxamides (nipecotamides).[1] Unlike solution-phase chemistry, this solid-phase approach utilizes Rink Amide resin to anchor the C-terminus, enabling rapid "wash-and-go" purification and high-throughput parallel derivatization of the piperidine nitrogen.[1]

Strategic Framework: The "Why" Behind the Protocol

Resin Selection: The C-Terminal Anchor

We utilize Rink Amide MBHA (4-methylbenzhydrylamine) resin .[1]

  • Logic: Upon cleavage with Trifluoroacetic Acid (TFA), this resin yields a primary amide (

    
    ) at the C-terminus.[1] This is critical because the carboxamide group is often essential for receptor binding (acting as a hydrogen bond donor/acceptor).
    
  • Advantage: The MBHA linker offers superior stability during extended synthesis cycles compared to standard Rink Amide, reducing premature cleavage.

Coupling Strategy: Overcoming Sterics

Coupling a secondary amine (the piperidine ring) or coupling to a secondary amine requires specific activation.

  • Standard: HBTU/HOBt is sufficient for loading the initial Fmoc-piperidine-carboxylic acid to the resin.

  • Library Diversification: When derivatizing the hindered piperidine nitrogen (N-capping), we employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).[1] HATU generates a more reactive active ester (7-azabenzotriazole) than HBTU, significantly driving the reaction to completion for sterically demanding substrates.[1]

Validation System: Colorimetric Control

A self-validating system requires in-process controls.[1]

  • Kaiser Test: Used only for the initial resin (primary amine).

  • Chloranil Test: Mandatory for monitoring the deprotected piperidine. The Kaiser test is negative (false result) for secondary amines. The Chloranil test reliably detects free secondary amines via a specific charge-transfer complex (blue/green color).[1]

Workflow Visualization

The following diagram outlines the modular synthesis pathway.

SPS_Workflow cluster_Library 4. Library Diversification (Parallel Synthesis) Start Rink Amide MBHA Resin (Fmoc-Protected) Deprotect1 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Load 2. Scaffold Loading (Fmoc-Isonipecotic Acid + HBTU) Deprotect1->Load Check1 QC: Kaiser Test (Must be Negative) Load->Check1 Deprotect2 3. Fmoc Removal (Exposes Piperidine NH) Check1->Deprotect2 Check2 QC: Chloranil Test (Must be Blue - Secondary Amine) Deprotect2->Check2 Amide Path A: Amides (R-COOH + HATU) Check2->Amide Sulfon Path B: Sulfonamides (R-SO2Cl + DIPEA) Check2->Sulfon Urea Path C: Ureas (R-NCO) Check2->Urea Cleave 5. Global Cleavage (95% TFA / TIPS / H2O) Amide->Cleave Sulfon->Cleave Urea->Cleave Final Final Piperidine Carboxamide Library Cleave->Final

Caption: Modular workflow for solid-phase assembly of piperidine carboxamides, highlighting critical QC checkpoints.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Resin: Rink Amide MBHA (Loading: 0.5 – 0.7 mmol/g).[1]

  • Scaffold: Fmoc-piperidine-4-carboxylic acid (Fmoc-Isonipecotic acid).[1]

  • Solvents: DMF (Peptide grade), DCM (Anhydrous), Diethyl Ether.[1][3]

  • Reagents: Piperidine, HBTU, HATU, DIPEA (Diisopropylethylamine), TFA, TIPS (Triisopropylsilane).[1]

Step 1: Resin Preparation & Scaffold Loading

Objective: Anchor the piperidine core to the solid support.

  • Swelling: Place 1.0 g of Rink Amide resin in a fritted synthesis vessel. Add 10 mL DCM and shake for 30 min. Drain. Repeat with DMF (30 min).

  • Initial Deprotection: Add 10 mL 20% Piperidine in DMF . Shake for 5 min. Drain. Add fresh 20% Piperidine/DMF and shake for 20 min.

  • Washing: Drain and wash with DMF (

    
     mL), DCM (
    
    
    
    mL), and DMF (
    
    
    mL).[1]
  • Coupling:

    • Dissolve Fmoc-Isonipecotic acid (3.0 equiv relative to resin loading) and HBTU (2.9 equiv) in minimal DMF.[1]

    • Add DIPEA (6.0 equiv).[1][3] The solution should turn yellow.

    • Add activated solution to the resin immediately.

    • Shake at Room Temperature (RT) for 2 hours.

  • QC (Kaiser Test): Take ~10 beads. Add Kaiser reagents (Ninhydrin/Phenol/KCN).[1][4] Heat at 100°C for 2 min.

    • Result: Beads should be colorless . (Blue = Incomplete coupling; re-couple if necessary).[1]

Step 2: Scaffold Deprotection & Validation

Objective: Expose the secondary amine of the piperidine ring.

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (

    
     min).[3][5]
    
  • Washing: Wash thoroughly with DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).[1][3][4] Note: Extensive washing is crucial here to remove all traces of piperidine, which would compete in the next step.
  • QC (Chloranil Test):

    • Reagent A: 2% Acetaldehyde in DMF.

    • Reagent B: 2% p-Chloranil in DMF.[1]

    • Protocol: Place beads in a tube. Add 2 drops A, 2 drops B. Let stand for 5 min at RT.

    • Result: Beads should turn Dark Blue/Green . This confirms the presence of the secondary amine.

Step 3: Library Diversification (Parallel Synthesis)

Divide the resin into separate reaction vessels (e.g., 96-well filter plate or separate vials) for this stage.[1]

Path A: Amide Formation (Acylation)

Used for introducing hydrophobic or polar side chains.[1]

  • Dissolve Carboxylic Acid (

    
    -COOH, 5 equiv) and HATU  (5 equiv) in DMF.
    
  • Add DIPEA (10 equiv).

  • Add to resin.[3][4][6] Shake for 4 hours at RT.

  • QC: Perform Chloranil test. Result should be Colorless (indicates complete capping of the amine).

Path B: Sulfonamide Formation

Used for metabolic stability and hydrogen bond acceptors.

  • Dissolve Sulfonyl Chloride (

    
    -SO
    
    
    
    Cl, 5 equiv) in DCM (or DMF if insoluble).[1]
  • Add DIPEA (10 equiv).

  • Add to resin.[3][4][6] Shake for 12 hours (Overnight).

  • Note: Sulfonylation of secondary amines is slower than acylation.

Path C: Urea Formation
  • Dissolve Isocyanate (

    
    -NCO, 5 equiv) in DCM.[1]
    
  • Add to resin.[3][5][6] No base is usually required, but 1 equiv DIPEA can catalyze the reaction.

  • Shake for 4 hours.

Step 4: Cleavage & Isolation

Objective: Release the molecule from the resin and remove protecting groups.

  • Final Wash: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and Methanol (
    
    
    ).[1] Dry resin under vacuum for 1 hour.
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIPS / 2.5%

    
     .
    
    • Why TIPS? It scavenges carbocations (especially if t-butyl protecting groups were present on the diversity reagents).[1]

  • Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 2 hours.

  • Collection: Filter the filtrate into cold Diethyl Ether (

    
    ). The product will precipitate.[7]
    
  • Workup: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend pellet in fresh ether and repeat twice.

  • Lyophilization: Dissolve pellet in 1:1

    
    /Acetonitrile and freeze-dry.
    

Quantitative Data & Troubleshooting

Troubleshooting Matrix
IssueObservationRoot CauseCorrective Action
Incomplete Coupling Blue beads after Kaiser (Step 1) or Chloranil (Step 3)Steric hindrance or wet solventsDouble couple using HATU/HOAt instead of HBTU.[1] Ensure DMF is anhydrous.[3]
Low Yield Small pellet after ether precipitationPremature cleavage or loss of resinUse Rink Amide MBHA (more acid stable). Check filtration frit integrity.
Impurity: +Piperidine Adduct Mass spec shows M + 85 DaIncomplete washing after deprotectionIncrease DMF washes to 7x before adding diversity reagents.
Resin Aggregation Resin clumps and doesn't mixInter-chain H-bonding (beta-sheets)Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:[1]1) or add 1% DBU.
Typical Yields

Based on a 100 mg resin scale (0.6 mmol/g loading):

  • Theoretical Yield: ~0.06 mmol.

  • Expected Crude Mass: 15–25 mg (depending on MW of diversity element).[1]

  • Average Purity (Crude): >85% (determined by LC-MS at 254 nm).[1]

References

  • Resin & Linker Chemistry

    • Standard practices for Fmoc-based solid-phase peptide synthesis.[1][3] (University of California, Irvine).[1]

  • Monitoring Protocols (Chloranil Test)

    • Color Test for Selective Detection of Secondary Amines on Resin. (ACS Combinatorial Science).[1]

    • [1]

  • Cleavage Cocktails

    • Cleavage Cocktail Selection for Rink Amide Resins. (CreoSalus Life Sciences).[1]

  • Scaffold Significance

    • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.[1][8] (International Journal of Biological Macromolecules).[1]

  • Library Synthesis Context

    • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (Molecular Diversity).[1]

Sources

purification of polar piperidine carboxamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Polar Piperidine Carboxamide Intermediates

Abstract

Piperidine carboxamides are ubiquitous scaffolds in drug discovery, serving as core pharmacophores for GPCR ligands, kinase inhibitors, and ion channel modulators. However, their physicochemical duality—possessing both a basic secondary/tertiary amine and a polar, hydrogen-bond-donating amide—creates a "perfect storm" for purification failures. This guide details high-recovery protocols for these intermediates, moving beyond standard silica chromatography to leverage pH-switched extractions, amine-modified stationary phases, and "Catch-and-Release" solid-phase extraction (SPE).

Strategic Analysis: The "Polarity Trap"

To purify these molecules, one must first understand why they fail standard workflows.[1]

  • The Silanol Interaction: The piperidine nitrogen (typically pKa 9–11) is a strong Lewis base. Standard silica gel (

    
    ) is acidic (pKa ~4–5). The resulting acid-base interaction leads to peak tailing (streaking) and irreversible adsorption (yield loss).
    
  • The Solubility Paradox: The carboxamide moiety increases polarity (LogP reduction), making the compound sparingly soluble in non-polar solvents (Hexane/EtOAc) but highly soluble in chlorinated or alcoholic solvents.

  • Amphiphilic Behavior: These molecules often act as surfactants, forming emulsions during aqueous workups.

Key Physicochemical Parameters:

Feature Chemical Consequence Purification Impact
Piperidine Nitrogen High Basicity (pKa ~10) Binds to acidic silanols; requires basic modifiers.[2]
Carboxamide H-Bond Donor/Acceptor Increases retention on silica; requires polar mobile phases.

| Alkyl Chain/Core | Lipophilicity | Provides retention on C18 (Reverse Phase). |

Methodology 1: The "Smart" Workup (pH-Switched Extraction)

Before chromatography, the crude reaction mixture (often containing DMF, HATU byproducts, or excess amine) must be optimized. A standard water wash is insufficient. We utilize the basicity of the piperidine to purify by phase transfer.

Protocol: Acid-Base "Swing" Extraction

Objective: Remove neutral impurities (unreacted amides, non-basic byproducts) and acidic impurities (coupling reagents) without chromatography.

  • Dissolution: Dissolve crude residue in EtOAc (or DCM if solubility is poor).

  • Acid Capture: Extract the organic layer 2x with 1M aqueous HCl.

    • Mechanism:[3][4][5] The piperidine protonates (

      
      ), becoming water-soluble. Neutral impurities remain in the organic layer.
      
  • Wash: Discard the organic layer (contains neutrals).[6] Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.

  • Base Release: Cool the aqueous layer to 0°C. Basify carefully with 4M NaOH or sat.

    
     to pH > 12.
    
    • Mechanism:[3][4][5][7] The piperidine deprotonates (

      
      ), becoming insoluble in water but soluble in organics.[6]
      
  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane is preferred over EtOAc here for better solubility of polar amides).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

WorkupFlow Start Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl Partition Layers Start->AcidWash OrgLayer1 Organic Layer (Neutrals/Acids) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Protonated Product) AcidWash->AqLayer1 Discard1 Discard or Analyze (Impurities) OrgLayer1->Discard1 Basify Basify to pH 12 (NaOH/K2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Combined DCM Layers (Pure Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Figure 1: Logic flow for Acid-Base "Swing" Extraction to isolate basic piperidine intermediates.

Methodology 2: Normal Phase Chromatography with Modifiers

If the workup is insufficient, flash chromatography is required. Standard EtOAc/Hexane will fail. You must "deactivate" the silica surface.

The "Triad" Solvent System

For polar piperidine carboxamides, use DCM / MeOH /


 (7N) .
  • Base Modifier: 1% Triethylamine (TEA) or 1%

    
     (aq) is common, but 7N Ammonia in Methanol  is superior because it introduces no water and evaporates easily.
    
  • Gradient: 0% to 10% MeOH (containing 10% of 7N

    
    ) in DCM.
    

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA. This saturates the active silanol sites before the sample arrives.

  • Loading: Dissolve sample in minimum DCM. If insoluble, use a "dry load" technique (adsorb sample onto Celite or amine-functionalized silica).

  • Elution: Run a gradient.

    • Note: Piperidine amides typically elute between 3–8% MeOH.

  • Monitoring: Use Ninhydrin stain (for secondary amines) or Dragendorff’s reagent (for tertiary amines/alkaloids) on TLC plates.

Solvent SystemApplicationNotes
DCM / MeOH /

High Polarity / BasicGold standard. Use 7N

in MeOH.[2]
DCM / MeOH / TEA Moderate PolarityTEA can be hard to remove (high boiling point).
EtOAc / EtOH (3:1) + 1% TEA Alternative GreenGood if chlorinated solvents are restricted.

Methodology 3: "Catch and Release" (SCX Chromatography)

For high-throughput purification or removal of non-basic impurities without running a full gradient column, Strong Cation Exchange (SCX) cartridges are the most efficient tool.

Mechanism:

  • Catch: The sulfonic acid resin binds the basic amine (ionic bond).

  • Wash: Neutral/Acidic impurities are washed away with MeOH.

  • Release: A basic solution breaks the ionic bond, eluting the pure product.

Protocol:

  • Conditioning: Wash SCX cartridge with 2 CV of MeOH.

  • Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load.

    • Critical: Do not use basic solvents (TEA/Pyridine) during loading; the compound must be protonated by the resin.

  • Washing: Flush with 3-5 CV of MeOH.

    • Result: Impurities elute; Product stays as a distinct colored band at the top.

  • Elution: Elute with 2M

    
     in MeOH .
    
    • Result: Product releases immediately.

  • Finishing: Concentrate filtrate. No salts remain (ammonium sulfonate stays on resin; excess

    
     evaporates).
    

SCX_Mechanism Step1 LOADING (Neutral pH) Resin-SO3H + R-NH2 Resin-SO3(-) ... (+)NH3-R Step2 WASHING (MeOH) Neutrals wash through Ionic bond holds product Step1->Step2 Remove Impurities Step3 ELUTION (NH3 in MeOH) Resin-SO3(-)NH4(+) + R-NH2 (Elutes) Step2->Step3 Add Base

Figure 2: Mechanism of SCX "Catch and Release" purification.

Methodology 4: Reverse Phase (C18) at High pH

When normal phase fails due to extreme polarity, Reverse Phase (RP) is necessary. However, at acidic pH (standard 0.1% Formic Acid), the protonated piperidine is highly polar and may elute in the void volume (no retention).

The Fix: High pH Reverse Phase

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in Water/Acetonitrile.
    
  • Effect: At pH 10, the piperidine is deprotonated (neutral). This drastically increases its hydrophobicity (LogD increases), allowing it to retain on the C18 column.

  • Column Choice: Ensure the C18 column is "Hybrid" or "High pH Stable" (e.g., organosilica hybrid particles) to prevent silica dissolution at pH > 8.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking/Tailing on Silica Acidic silanols interacting with amine.Increase

or TEA concentration. Switch to SCX.
Compound stuck at baseline Solvent not polar enough.Switch from EtOAc to DCM/MeOH. Use C18.
Low Recovery from SCX Compound not eluting.Ensure Elution solvent is fresh 2M

in MeOH. Old ammonia solutions lose titer.
Emulsion during Workup Amphiphilic nature.Add brine. Filter through Celite. Use DCM instead of EtOAc.

References

  • Biotage. "Successful Flash Chromatography: Organic Amines." Biotage Application Notes. Link

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Link

  • BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Link

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs Application Note. Link

  • Haas, P. "The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds." Santai Science. Link

Sources

Application Notes and Protocols for the Crystallization of N-cyclopropylpiperidine-4-carboxamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization is a paramount technique for achieving high purity and obtaining a stable, well-defined solid form of an API. This guide provides a comprehensive overview and detailed protocols for the selection of appropriate solvent systems for the crystallization of N-cyclopropylpiperidine-4-carboxamide and its salts.

N-cyclopropylpiperidine-4-carboxamide is a molecule of interest in medicinal chemistry, featuring a basic piperidine nitrogen that readily forms salts (e.g., hydrochloride, sulfate). The ability to consistently produce a crystalline salt with desired physical properties is essential for its progression through the development pipeline. This document outlines the scientific principles and practical methodologies for developing robust crystallization processes for this class of compounds.

I. Understanding the Physicochemical Landscape

A successful crystallization strategy begins with a thorough understanding of the molecule's intrinsic properties. For N-cyclopropylpiperidine-4-carboxamide and its salts, key considerations include:

  • Solubility: The molecule's solubility in various solvents is the most critical parameter. A suitable crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For anti-solvent crystallization, the compound should be highly soluble in the primary solvent and poorly soluble in the anti-solvent.

  • pKa: The basicity of the piperidine nitrogen dictates the ease of salt formation and the pH-dependent solubility. This is a crucial factor when considering aqueous-based crystallization or extractions.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its physical properties. A well-controlled crystallization process is essential to consistently produce the desired, thermodynamically stable polymorph.

II. Strategic Solvent Selection: A Multi-faceted Approach

The choice of solvent is the cornerstone of a successful crystallization protocol. A systematic screening approach is recommended to identify the optimal solvent or solvent system.

A. Single Solvent Systems

For single-solvent crystallization, the ideal solvent will exhibit a steep solubility curve as a function of temperature.

Commonly Effective Solvents for Piperidine Derivatives:

Based on literature for similar piperidine-based compounds, the following solvents are excellent starting points for screening[1]:

  • Alcohols (Ethanol, Methanol, Isopropanol): These protic solvents are often effective for dissolving polar compounds like amine salts upon heating and allowing for crystallization upon cooling.

  • Ketones (Acetone): Acetone can be a good solvent for moderately polar compounds.

  • Nitriles (Acetonitrile): Acetonitrile is another versatile solvent for a range of polarities.

  • Esters (Ethyl Acetate): Often used for compounds with intermediate polarity.

B. Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique, particularly for compounds with high solubility in many common solvents at room temperature.[2] This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) to induce precipitation.

Key Principles of Anti-Solvent Selection:

  • The compound should have high solubility in the primary solvent.

  • The compound should have low solubility in the anti-solvent.

  • The primary solvent and the anti-solvent must be miscible.

Recommended Solvent/Anti-Solvent Pairs:

Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale
Dichloromethane (DCM)n-Hexane / n-HeptaneDCM is a good solvent for many organic compounds, while alkanes are non-polar and often act as effective anti-solvents.
Tetrahydrofuran (THF)n-Hexane / n-HeptaneTHF can dissolve a range of polarities, and alkanes provide a non-polar medium to induce crystallization.
AcetoneWaterFor polar compounds, acetone can be a good primary solvent, and the addition of water can significantly decrease solubility.
Ethanol / MethanolDiethyl Ether / MTBEAlcohols are excellent solvents for polar salts, and ethers can serve as effective anti-solvents.

III. Experimental Protocols

The following protocols provide step-by-step guidance for developing a crystallization method for N-cyclopropylpiperidine-4-carboxamide salts.

A. Protocol 1: Single-Solvent Crystallization by Slow Cooling

This method is ideal when a solvent with a significant temperature-dependent solubility profile is identified.

Workflow for Single-Solvent Crystallization:

Caption: Workflow for single-solvent crystallization.

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, assess the solubility of a few milligrams of the crude salt in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In a larger flask, add the crude N-cyclopropylpiperidine-4-carboxamide salt and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To encourage slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

B. Protocol 2: Anti-Solvent Crystallization

This is a highly effective method when the compound is highly soluble at room temperature.

Workflow for Anti-Solvent Crystallization:

Caption: Workflow for anti-solvent crystallization.

Step-by-Step Procedure:

  • Solvent System Selection: Identify a suitable solvent/anti-solvent pair from the table above or through screening.

  • Dissolution: Dissolve the crude N-cyclopropylpiperidine-4-carboxamide salt in a minimal amount of the primary solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, you can either stop and allow the solution to stand or add a few more drops of the primary solvent to redissolve the precipitate and then allow for slow evaporation or cooling.

  • Crystal Growth: Allow the mixture to stand undisturbed at room temperature to facilitate crystal growth.

  • Maximize Yield: Once a significant amount of crystals have formed, cool the mixture in an ice bath.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

IV. Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's solubility is too high, or the degree of supersaturation is too great.Use a more dilute solution. Add the anti-solvent more slowly. Try a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated.Concentrate the solution by slow evaporation. Add more anti-solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Crystal Quality Crystallization occurred too rapidly.Allow the solution to cool more slowly. Add the anti-solvent at a slower rate.

V. Characterization of Crystalline Material

After obtaining crystals, it is essential to characterize them to confirm their identity, purity, and solid-state properties.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy (NMR, IR): To confirm the chemical structure.

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph).

VI. Conclusion

The successful crystallization of N-cyclopropylpiperidine-4-carboxamide salts is a critical step in its development as a potential pharmaceutical candidate. A systematic approach to solvent screening, coupled with the careful execution of well-designed crystallization protocols, will enable the consistent production of a high-purity, stable crystalline solid. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists to achieve this goal.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Guide for crystallization. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. World Journal of Pharmaceutical Research. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Piperidine | Solubility of Things. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

Sources

Troubleshooting & Optimization

improving yield of cyclopropylamine amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Consistency in Cyclopropylamine Amide Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide

The Core Challenge: The "Hybridization Trap"

Before troubleshooting, you must understand why this reaction fails. Cyclopropylamine is not a standard alkyl amine.[1][2]

The Mechanism of Failure:

  • Decreased Nucleophilicity (The s-Character Effect): In a standard alkyl amine (like isopropylamine), the nitrogen is

    
     hybridized.[2] In cyclopropylamine, the significant ring strain forces the C-C bonds to adopt higher 
    
    
    
    -character, which conversely forces the C-N bond to adopt higher
    
    
    -character (closer to
    
    
    ).
    • Result: The nitrogen lone pair is held tighter to the nucleus, making it less basic and less nucleophilic .

    • Data Point: The pKa of the conjugate acid of cyclopropylamine is ~9.1 , whereas isopropylamine is ~10.6 . This 1.5 log difference means cyclopropylamine is significantly less reactive towards activated esters.[1][2]

  • The Volatility Factor: Cyclopropylamine boils at 50°C .[1][2][3] Standard exothermic coupling reactions or rotary evaporation during workup can result in the loss of the reagent before the reaction is complete, leading to "mysterious" low yields.

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield (<50%) CheckSM Is Acid Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes Activate Activation Issue. Switch to HATU or T3P CheckSM->Activate No (Acid remains) Volatility Reagent Loss via Volatility. Action: Use HCl salt + excess base or sealed tube. CheckProd->Volatility Low Conversion SideRxn Epimerization or Rearrangement? Action: Switch to T3P + Pyridine (0°C to RT) CheckProd->SideRxn Impurity Profile

Figure 1: Decision matrix for troubleshooting amide coupling failures.

Reagent Selection & Optimization

The "Gold Standard": T3P (Propanephosphonic Acid Anhydride)

For cyclopropylamine couplings, T3P is superior to EDC/HOBt and often outperforms HATU in terms of purity and workup, especially on scale.

FeatureT3P (Propylphosphonic Anhydride)HATU / Uronium SaltsEDC / Carbodiimide
Reactivity High (via mixed anhydride)Very HighModerate
Epimerization Very Low (Ideal for chiral acids)Moderate (Base dependent)High (without additives)
Workup Water Soluble (Wash away)Difficult (Tetramethylurea byproduct)Urea byproduct removal issues
Atom Economy GoodPoor (High MW reagent)Moderate
Why T3P works here:

T3P acts as a scavenger for water and drives the equilibrium.[1][2] More importantly, it forms a cyclic mixed anhydride that is highly reactive toward the "sluggish" cyclopropylamine but sterically screened enough to prevent attack by the alpha-proton of the acid (preventing racemization).

Validated Protocols

Protocol A: The T3P Method (Recommended)

Best for: Scalability, chiral substrates, and avoiding column chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclopropylamine (1.5 - 2.0 equiv) [CRITICAL: Excess due to volatility] [2]

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)[2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[2]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Base in EtOAc (approx. 5-10 volumes).

  • Amine Addition: Add Cyclopropylamine pure at 0°C.

    • Tip: If using Cyclopropylamine HCl salt, add it here and ensure it stirs for 10 mins with the base to liberate the free amine.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][2]

    • Note: Reaction is usually complete in 1-4 hours.[2]

  • Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then Sat.[1] NaHCO3, then Brine.[1][2][4]

  • Result: Evaporate solvent. Product is often >95% pure.[1][2]

Protocol B: The HATU High-Throughput Method

Best for: Small scale (<50mg), library synthesis, unreactive acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Solvent: DMF or DMAc[1][2]

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA.[1][2] Stir for 5 minutes.

    • Visual Check: Solution often turns yellow/orange (formation of the activated ester).

  • Amine Addition: Add Cyclopropylamine and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2-16 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF.[1][2]

Troubleshooting FAQs

Q: My LCMS shows the mass of the acid + cyclopropylamine, but it's not the product. What is it? A: This is likely the salt formation .[1][2] Because cyclopropylamine is basic (though weakly), it can form a stable salt with your carboxylic acid.

  • Fix: You need to drive the equilibrium. Ensure your coupling agent (HATU/T3P) is fresh.[1][2] If using EDC, the salt is a "dead end" unless the activated ester forms faster than the salt precipitates. Switch to T3P in EtOAc where the salt might be less stable or the activation is kinetically favored.

Q: I see a "dimer" of my acid. A: This is the acid anhydride.[1] It means the coupling agent activated the acid, but the cyclopropylamine was too slow to attack it, so another molecule of acid attacked the activated species instead.

  • Fix: Increase the equivalents of cyclopropylamine (to 2.0 or 3.0 equiv). Increase the concentration of the reaction (0.5M or 1.0M) to favor the bimolecular reaction between amine and activated acid.

Q: The reaction works on 50mg scale but fails on 5g scale. A: This is almost always a volatility or exotherm issue.[1][2] On 5g scale, the addition of T3P or HATU is exothermic. This heat creates a headspace vapor pressure that drives off the cyclopropylamine (bp 50°C).[2]

  • Fix: strictly control internal temperature to <20°C during addition. Use a reflux condenser even at room temperature to prevent amine loss.[2]

Q: Can I use the HCl salt of cyclopropylamine? A: Yes, and it is often preferred to prevent volatility loss during weighing. However, you must add an extra equivalent of base (DIPEA/NMM) to neutralize the HCl. If you don't, the amine remains protonated (


) and cannot attack the electrophile.

Visualizing the T3P Pathway

The following diagram illustrates why T3P is the preferred route for this specific coupling, highlighting the entropy-driven activation.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Reactive Mixed Anhydride Acid->MixedAnh Activation (-H+) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation (-H+) Base Base (NMM/Pyridine) Base->MixedAnh Activation (-H+) TS Transition State (Low Steric Bulk) MixedAnh->TS + Amine Amine Cyclopropylamine (Weak Nucleophile) Product Amide Product + Water Soluble Byproducts TS->Product Irreversible

Figure 2: The T3P activation pathway minimizes side reactions by forming a highly reactive but sterically accessible mixed anhydride.

References

  • Dunetz, J. R., et al. (2011).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Detailed review of T3P superiority in process chemistry).

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2] (Comprehensive comparison of HATU, EDC, and others).

  • Peters, E., et al. (2016).[1][2] "Regioselective Amide Coupling of Polyprotic Carboxylic Acids using T3P." Journal of Organic Chemistry.

  • Cyclopropylamine Properties. PubChem Database. (pKa and Physical Properties verification).

Sources

overcoming steric hindrance in N-cyclopropyl amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in N-Cyclopropyl Amide Formation Ticket ID: #NCYP-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Briefing: The Steric & Electronic Challenge

Welcome to the technical support hub for difficult amide couplings. You are likely here because standard EDC/HOBt or even HATU protocols have failed to generate your N-cyclopropyl amide in sufficient yield.

The Problem Source: Synthesizing N-cyclopropyl amides presents a unique "double-lock" challenge:

  • Steric Eclipsing: While cyclopropylamine itself is a primary amine, the bond angles (

    
    ) create significant torsional strain. When coupling with a sterically hindered carboxylic acid  (e.g., 
    
    
    
    -quaternary carbons, ortho-substituted aromatics), the transition state energy skyrockets due to the "molecular wall" effect.
  • Electronic Deactivation: The nitrogen lone pair in cyclopropylamines possesses increased

    
    -character (closer to 
    
    
    
    than
    
    
    ) due to interaction with the cyclopropane Walsh orbitals. This reduces nucleophilicity compared to standard alkyl amines, making the amine "sluggish" to attack the activated ester.

This guide provides the protocols to bypass these energy barriers.

Reagent Selection Matrix

Do not guess. Use this logic flow to select the correct coupling system for your specific substrate.

ReagentSelection Start START: Analyze Substrates IsAcidHindered Is the Acid Hindered? Start->IsAcidHindered IsChiral Is Acid Chiral/Epimerizable? IsAcidHindered->IsChiral Yes (Bulky Acid) Standard Use HATU + DIPEA (Standard High Activity) IsAcidHindered->Standard No (Simple Acid) T3P_Route Use T3P + Pyridine (The 'Gold Standard' for Hindrance) IsChiral->T3P_Route Yes (Risk of Racemization) Ghosez Use Ghosez's Reagent (Acid Chloride Route) IsChiral->Ghosez No (Achiral/Stable)

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and chirality risks.

High-Performance Protocols

Protocol A: The "Clean" Solution (T3P® - Propylphosphonic Anhydride)

Best For: Sterically hindered acids, chiral substrates, and ease of purification. Why it works: T3P acts as a dehydrating agent that forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts, and all T3P byproducts are water-soluble.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclopropylamine (1.2 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM). Note: Pyridine is superior for suppressing epimerization.[1]

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid and cyclopropylamine in the solvent (0.1 – 0.2 M concentration) at 0 °C.

  • Base Addition: Add Pyridine (or NMM) dropwise.

  • Activation: Add T3P solution dropwise. Crucial: Do not dump it in; the exotherm can degrade sensitive functionalities.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If conversion <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine/cyclopropylamine excess), sat. NaHCO3, and brine.

  • Result: The organic layer usually contains pure amide. T3P byproducts wash away in the aqueous phase.[2][3]

Protocol B: The "Nuclear" Option (Ghosez’s Reagent)

Best For: Extremely hindered acids (e.g., tertiary carboxylic acids) where T3P/HATU fails. Why it works: It converts the acid into an acid chloride under neutral conditions , avoiding the harsh acidity of thionyl chloride (


). Acid chlorides are the smallest, most electrophilic activated species, minimizing steric clash.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Cyclopropylamine (1.5 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Dry DCM or THF.

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise.

  • Monitoring: Stir for 1–2 hours at RT. Monitor by TLC (methanol quench of an aliquot will show methyl ester formation if activation is complete).

  • Coupling: Cool back to 0 °C. Add the base, followed immediately by cyclopropylamine.

  • Reaction: Warm to RT. Stir for 2–16 hours.

  • Workup: Standard aqueous extraction.

Mechanistic Insight: T3P Activation Pathway

Understanding the mechanism helps troubleshoot why a reaction might stall.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Acid->Carboxylate Deprotonation Base Base (Pyridine) Base->Carboxylate Activated Mixed Anhydride (Reactive Intermediate) Carboxylate->Activated Attacks P center T3P T3P Reagent (Cyclic Anhydride) T3P->Activated Product N-Cyclopropyl Amide Activated->Product Amine Attack Byproduct Water Soluble P-Byproducts Activated->Byproduct Leaving Group Amine Cyclopropylamine (Nucleophile) Amine->Product

Figure 2: The T3P activation cycle.[4][5] Note that the rate-determining step for hindered substrates is often the Amine Attack on the Mixed Anhydride.

Troubleshooting & FAQs

Q1: My reaction with HATU stalls at 60% conversion. Adding more reagent doesn't help. Why?

A: You likely have "product inhibition" or oligomerization of the HATU byproducts.

  • Fix: Switch to Protocol A (T3P) . T3P does not suffer from guanidinium side-reactions.[6]

  • Alternative: If you must use HATU, use HOAt as an additive. The additional nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the reaction by ~10x compared to HOBt.

Q2: I see significant epimerization (racemization) of my alpha-chiral acid.

A: This is common with DIPEA/HATU because the basicity is too high, promoting oxazolone formation (the pathway to racemization).

  • Fix: Use T3P with Pyridine (Protocol A). Pyridine is a weaker base than DIPEA, sufficient to deprotonate the acid but less likely to deprotonate the alpha-carbon.

  • Reference: Dunetz et al. demonstrated T3P/Pyridine retains >99% ee where HATU/DIPEA failed [1].

Q3: The reaction is messy; I can't separate the product from the coupling reagent byproducts.

A: This is the classic "urea nightmare" of EDC/DCC.

  • Fix: Switch to T3P . The phosphorus byproducts are completely water-soluble. A simple wash with water and NaHCO3 removes them entirely, leaving your lipophilic amide in the organic layer.

Q4: My acid is extremely hindered (e.g., tertiary carboxylic acid). Even T3P is slow.

A: The mixed anhydride formed by T3P might still be too bulky.

  • Fix: Use Protocol B (Ghosez's Reagent) . The acid chloride is the smallest possible electrophile.

  • Tip: If using Ghosez's reagent, ensure your solvent is strictly anhydrous. Acid chlorides hydrolyze instantly with trace water.

Data Comparison: Coupling Reagent Efficiency
FeatureHATU / DIPEAT3P / PyridineGhosez's Reagent
Steric Tolerance HighVery High Extreme
Epimerization Risk Moderate/HighLow Low (if temp controlled)
Workup Ease Poor (remove by column)Excellent (aqueous wash)Good (volatile byproducts)
Atom Economy LowModerateHigh

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1969). "Synthesis of Acyl Halides under Neutral Conditions." Angewandte Chemie International Edition, 8(6), 454.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Patterson, J. et al. (2011). "Scale-up of a T3P-Mediated Amide Coupling." Organic Process Research & Development, 15(6).

Sources

removing unreacted cyclopropylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the removal of unreacted cyclopropylamine from reaction mixtures. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary: Know Your Enemy

Before attempting removal, you must understand the physical constraints of Cyclopropylamine (CPA). It is not a "standard" primary amine due to the ring strain.

PropertyValueImplication for Workup
Boiling Point 49–50 °CHigh Volatility. Can be removed by rotary evaporation, but poses a risk of "bumping" or co-evaporating with volatile products.
pKa (Conjugate Acid) ~9.1Lower Basicity. The cyclopropyl ring has significant s-character (sp²-like), making the nitrogen lone pair less available than in isopropylamine (pKa ~10.6). You need a pH < 7 to fully protonate and sequester it in the aqueous phase.
Solubility Miscible with water, EtOH, organic solventsPartitioning Risk. Simple water washes will fail. CPA will distribute between layers unless pH is strictly controlled.
Nucleophilicity HighSide Reaction Risk. Must be removed before adding electrophiles in subsequent steps.

Module 1: Evaporation & Volatility

Ticket #101: "Can I just rotovap the CPA off?"

User Issue: "I have 5 equivalents of excess CPA. My product is a solid. Can I just evaporate it?"

The Solution: Yes, but with strict caveats. Because CPA boils at ~50 °C, it behaves similarly to solvents like dichloromethane (DCM) or acetone.

Protocol:

  • Temperature Control: Set the bath to 30–35 °C . Do not exceed 40 °C to prevent rapid boiling (bumping).

  • Vacuum Ramp: Do not apply full vacuum immediately. Ramp down to 150 mbar first, hold for 5 minutes, then drop to <20 mbar .

  • Co-evaporation (The "Chaser"): CPA can "stick" to viscous oils. Add 20 mL of DCM or Toluene and re-evaporate. This azeotropic-like effect helps drag the final traces of amine out of the oil.

WARNING: If your product has a boiling point < 150 °C or is volatile (e.g., small terpenes, simple esters), do not rely on evaporation. You will lose product. Proceed to Module 2.

Module 2: Liquid-Liquid Extraction (LLE)

Ticket #102: "I washed with water, but the amine is still there."

Root Cause: CPA is miscible with water and organics.[1][2][3] In a neutral water wash (pH ~7), a fraction of CPA remains unprotonated (free base) and partitions back into the organic layer.

The Solution: The "pH Swing" Wash To force CPA into the aqueous layer, you must protonate it to form the ammonium salt (


), which is insoluble in organics.

Decision Matrix for Acid Selection:

  • Scenario A: Acid-Stable Product: Use 1M HCl .

  • Scenario B: Acid-Sensitive Product (e.g., Boc-groups, Acetals): Use 10% Citric Acid or 0.5M NaH₂PO₄ .

Protocol (The "Citric Swing"):

  • Dilute: Dissolve crude mixture in EtOAc or DCM (avoid Ether if possible; CPA salts can sometimes remain suspended in ether).

  • Acid Wash: Wash organic layer 2x with 10% w/v Aqueous Citric Acid .

    • Mechanism:[4][5][6] Citric acid buffers around pH 3–4. Since CPA pKa is ~9.1, this represents a

      
       of >5 units, driving protonation to >99.99%.
      
  • Brine Wash: Wash 1x with saturated Brine to remove residual water.

  • Dry & Strip: Dry over Na₂SO₄ and evaporate.

Module 3: Scavenger Resins (Advanced)

Ticket #103: "My product is sensitive to both acid and heat."

User Issue: "I cannot rotovap (product is volatile) and I cannot use acid washes (product has a sensitive silyl ether). How do I get the CPA out?"

The Solution: Electrophilic Scavenger Resins Use a polymer-supported isocyanate or aldehyde. These react covalently with the primary amine (CPA) to tether it to the solid bead, which is then filtered off.

Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde .

Protocol:

  • Calculate Load: Determine excess CPA (e.g., 0.5 mmol excess).

  • Stoichiometry: Add 3–4 equivalents of PS-NCO relative to the excess CPA.

  • Incubation: Stir gently at room temperature for 1–2 hours .

    • Tip: Do not use magnetic stir bars if possible (they grind the beads). Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

Visualizing the Scavenging Logic:

ScavengerLogic Start Crude Mixture (Product + CPA) Resin Add PS-Isocyanate (Electrophile) Start->Resin Mixing Reaction Covalent Bonding (Urea Formation) Resin->Reaction 2 Hours, RT Filter Filtration Reaction->Filter Filtrate Filtrate: Pure Product Filter->Filtrate Solid Solid Waste: Resin-CPA Urea Filter->Solid

Caption: Workflow for chemoselective removal of CPA using isocyanate resins.

Module 4: Chromatography

Ticket #104: "The CPA is streaking through my column."

User Issue: "I tried to purify by flash chromatography, but the amine is tailing and contaminating my product fractions."

The Solution: Primary amines interact strongly with the acidic silanols on silica gel. You must "deactivate" the silica.

Protocol:

  • Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., 1% Et₃N in 99:1 Hex/EtOAc).

  • Pre-flush: Run 2 column volumes of the modifier-containing solvent before loading your sample. This saturates the active sites on the silica.

  • Elution: Run your gradient. The CPA will now elute as a sharp band (usually very polar) or stay at the baseline, well-separated from non-amine products.

Summary: Decision Tree

CPA_Removal_Decision Start Start: Excess CPA present VolatileProd Is Product Volatile? Start->VolatileProd AcidStable Is Product Acid Stable? VolatileProd->AcidStable Yes Evap Method A: Rotary Evaporation (35°C, <20 mbar) VolatileProd->Evap No Wash Method B: Acidic Wash (1M HCl) AcidStable->Wash Yes MildWash Method C: Mild Acid Wash (10% Citric Acid) AcidStable->MildWash No (e.g. Boc) Resin Method D: Scavenger Resin (PS-Isocyanate) MildWash->Resin If extremely sensitive

Caption: Strategic decision matrix for selecting the optimal CPA removal method.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12388, Cyclopropylamine. Retrieved from [Link]

    • Use: Verification of Boiling Point (50°C)
  • Biotage. (n.d.). Isolute® Scavenger Resins: User Guide. Retrieved from [Link]

    • Use: Protocols for PS-Isocyanate and PS-Benzaldehyde loading and stoichiometry.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

    • Use: Comparative pKa analysis of cyclic vs. acyclic amines.
  • Not Voodoo. (2024). Workup Tricks: Removing Amines. University of Rochester. Retrieved from [Link]

    • Use: Verification of Citric Acid wash protocols for amines.

Sources

Validation & Comparative

1H NMR interpretation of N-cyclopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of N-cyclopropylpiperidine-4-carboxamide , a versatile secondary amine/amide scaffold frequently used in fragment-based drug discovery (FBDD).[1]

Unlike standard spectral lists, this guide compares the resolving performance of solvent systems (CDCl₃ vs. DMSO-d₆) and provides a logic-based differentiation strategy to rule out common synthetic isomers and impurities.

Methodological Comparison: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of carboxamides. The table below compares the performance of Chloroform-d (CDCl₃) against Dimethyl Sulfoxide-d₆ (DMSO-d₆) specifically for this molecule.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Amide Proton (NH) Often broad/invisible due to quadrupole broadening or exchange.[1]Sharp Doublet. Essential for confirming the secondary amide connectivity (-CONH-CH-).[1]DMSO-d₆ is superior for connectivity proof.[1]
Piperidine (NH) Broad singlet, chemical shift varies with concentration (1.5 - 3.0 ppm).[1]Broad, usually distinct from water.[1] May disappear if water content is high.[1]DMSO-d₆ allows better integration if dry.[1]
Cyclopropyl Ring High resolution of methylene multiplets (0.4 - 0.9 ppm).[1]Slightly compressed multiplets; solvent peak (2.50 ppm) may overlap with Piperidine H-2/6 or H-4.[1]CDCl₃ is superior for aliphatic resolution.[1]
Solubility Moderate.[1] Free base is soluble; HCl salt is insoluble.[1]Excellent. Dissolves both free base and salts.[1]DMSO-d₆ for salts/polar derivatives.[1][2]
Strategic Insight: The "Dual-Solvent" Protocol

For full characterization, run the sample in DMSO-d₆ first .[1]

  • Why? You must observe the Amide NH doublet (

    
    ) to prove the cyclopropyl group is attached to the amide nitrogen, not the piperidine nitrogen. CDCl₃ often obscures this coupling.[1]
    

Structural Assignment & Interpretation Logic

The Molecule

Structure: Piperidine ring (unsubstituted N)


 Position 4 

Carbonyl

NH

Cyclopropyl. Formula: C₉H₁₆N₂O
1H NMR Assignment Table (DMSO-d₆, 400 MHz)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
Amide NH 7.80 - 8.10 Doublet (d) 1H

Diagnostic.[1] Couples to Cyclopropyl CH.[1][3][4] Proves secondary amide.[1]
Cyclopropyl CH 2.60 - 2.75 Multiplet (m) 1H-Methine proton adjacent to Amide N. Deshielded relative to alkyl cyclopropanes.[1]
Piperidine H-2, H-6 2.85 - 3.00 Doublet of Triplets 2H

Equatorial/Axial protons adjacent to Piperidine Nitrogen.[1][5]
Piperidine H-2', H-6' 2.40 - 2.55 Triplet (td) 2H

Axial protons.[1] Note: May overlap with DMSO solvent peak.[1]
Piperidine H-4 2.15 - 2.30 Multiplet (tt) 1H-Methine alpha to carbonyl.[1]
Piperidine H-3, H-5 1.45 - 1.65 Multiplet 4H-Ring methylene protons.[1][5]
Cyclopropyl CH₂ 0.55 - 0.65 Multiplet 2H-Cis to amide group.[1]
Cyclopropyl CH₂' 0.35 - 0.45 Multiplet 2H-Trans to amide group.[1]
Piperidine NH ~3.0 - 5.0 Broad (bs) 1H-Highly variable.[1] Often exchanges with water in DMSO.[1]

Differentiation from Alternatives (Impurities & Isomers)[1]

A common synthetic error is the formation of the regioisomer (where the cyclopropyl is on the piperidine nitrogen) or the presence of starting materials.

Differentiation Matrix
Signal Feature Target Product (N-cyclopropyl...)[1]Regioisomer (1-cyclopropylpiperidine-4-carboxamide)Precursor (Cyclopropylamine)
Amide Signal Doublet (coupling to CH).[1]Two Singlets (Broad, diastereotopic NH₂).N/A (Amine NH₂ broad singlet).[1]
Piperidine H-2/6 ~2.5 - 3.0 ppm (Secondary amine).[1]~1.8 - 2.2 ppm (Tertiary amine, shielded).[1]N/A
Cyclopropyl CH ~2.7 ppm (Deshielded by Amide).[1]~1.5 ppm (Shielded by Amine).[1]~2.0 ppm (Alpha to primary amine).[1]

Experimental Protocol: High-Resolution Acquisition

To ensure the "Trustworthiness" of your data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Critical: Use a fresh ampoule to minimize water content.[1] Water signal at 3.33 ppm can obscure piperidine signals.[1]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solids cause magnetic susceptibility broadening).[1]

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes sensitivity for small quantities).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Amide and Cyclopropyl protons have different T1 relaxation times.[1] A short D1 will under-integrate the amide proton, leading to incorrect stoichiometry calculations.[1]

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

Step 3: Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Visualization of Structural Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision-making process to confirm the structure and rule out isomers.

G Start Crude Product (N-cyclopropylpiperidine-4-carboxamide) Solvent Dissolve in DMSO-d6 (Essential for Amide Coupling) Start->Solvent Acquire Acquire 1H NMR (D1 > 2s) Solvent->Acquire CheckAmide Check 7.8 - 8.2 ppm Region Acquire->CheckAmide Doublet Sharp Doublet (J~4Hz) CheckAmide->Doublet Observed Singlet Broad Singlet / Two Peaks CheckAmide->Singlet Observed CheckCyclo Check 0.4 - 0.8 ppm Doublet->CheckCyclo Isomer REJECT: Regioisomer (Primary Amide) Singlet->Isomer Confirmed CONFIRMED STRUCTURE Target Product CheckCyclo->Confirmed High Field Multiplets Present

Caption: Workflow for definitive structural confirmation using DMSO-d6 to distinguish the target secondary amide from primary amide isomers.

Diagram 2: Connectivity & Coupling Tree

This diagram visualizes the specific J-coupling network that validates the N-Cyclopropyl connection.[1]

Coupling AmideN Amide Nitrogen AmideH Amide Proton (NH) δ 7.9 ppm (d) AmideN->AmideH Bond CycloCH Cyclopropyl Methine (CH) δ 2.7 ppm (m) AmideN->CycloCH Bond AmideH->CycloCH Vicinal Coupling 3J ~ 4.0 Hz CycloCH2 Cyclopropyl Methylenes (CH2) δ 0.4 - 0.7 ppm CycloCH->CycloCH2 Vicinal Coupling 3J (cis/trans)

Caption: The critical 3-bond coupling between the Amide NH and Cyclopropyl Methine is the "fingerprint" of the correct connectivity.

References

  • PubChem Compound Summary. (n.d.). Piperidine-4-carboxamide (CID 3772).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6][7][8] (General reference for Amide/Amine chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Reich, H. J. (2017).[1][9] Spin-Spin Splitting: J-Coupling. University of Wisconsin.[1][9] Retrieved from [Link][1]

Sources

Mass Spectrometry Fragmentation of Piperidine Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Piperidine Carboxamides , a critical scaffold in drug development (e.g., ALK inhibitors, synthetic cannabinoids, analgesics). It contrasts this scaffold with its structural analogs (pyrrolidines, azepanes) and isomeric forms, offering a self-validating workflow for identification.

Executive Summary

Piperidine carboxamides are ubiquitous in medicinal chemistry, serving as the core pharmacophore in compounds ranging from ALK inhibitors (e.g., Ceritinib analogs) to synthetic cannabinoids and pain management therapeutics .

For the analytical scientist, distinguishing this scaffold from its pyrrolidine (5-membered) or azepane (7-membered) analogs, as well as differentiating regioisomers (2-, 3-, vs. 4-carboxamide) , is a frequent challenge. This guide details the specific fragmentation pathways—governed by ring strain and iminium ion stability—that allow for definitive structural elucidation.

Mechanistic Deep Dive: The Fragmentation Cascade

The fragmentation of piperidine carboxamides under Electrospray Ionization (ESI-MS/MS) is driven by charge localization on the basic piperidine nitrogen. The pathway bifurcates into two primary channels: Amide Bond Cleavage and Ring Disintegration .

Pathway A: Amide Bond Cleavage (The "Linker" Break)

The most energetically favorable pathway involves the cleavage of the amide bond connecting the piperidine ring to the side chain.

  • Mechanism: Protonation of the amide nitrogen or the piperidine nitrogen facilitates an inductive cleavage.

  • Diagnostic Result: This yields a characteristic acylium ion (if the charge remains on the carbonyl side) or a piperidinyl-amine ion (if the charge remains on the ring).

  • Relevance: This is the primary "fingerprint" step that separates the core scaffold from the variable R-groups used in SAR (Structure-Activity Relationship) studies.

Pathway B: Piperidine Ring Fragmentation (The "Scaffold" ID)

Once the side chains are stripped, the piperidine ring itself fragments.

  • 
    -Cleavage:  The bond adjacent to the piperidine nitrogen breaks, leading to ring opening.
    
  • Ring Contraction/Loss: The piperidine ring (mass 84 Da for unsubstituted) often loses neutral ethylene (

    
    , 28 Da) or propene fragments.
    
  • Comparison Point: This is where piperidines differ distinctly from pyrrolidines. A piperidine yields characteristic ions at

    
     84 , whereas a pyrrolidine yields 
    
    
    
    70
    .
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways for a generic N-substituted Piperidine-3-Carboxamide.

FragmentationPathway Precursor Precursor Ion [M+H]+ AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage Primary Pathway RingCleavage Ring Fragmentation Precursor->RingCleavage High Energy Acylium Acylium Ion (Side Chain ID) AmideCleavage->Acylium PiperidineCore Piperidine Carboxamide Core [M - SideChain]+ AmideCleavage->PiperidineCore Imine84 Tetrahydropyridinium Ion (m/z 84 / 112) PiperidineCore->Imine84 α-Cleavage EthyleneLoss Neutral Loss: C2H4 (-28 Da) PiperidineCore->EthyleneLoss Retro-Diels-Alder

Caption: Figure 1. Competitive fragmentation pathways for Piperidine Carboxamides under ESI-MS/MS conditions.

Comparative Analysis: Piperidine vs. Alternatives

This section objectively compares the Piperidine Carboxamide scaffold against its most common structural alternatives.

Piperidine vs. Pyrrolidine Carboxamides

In drug design, switching from a 6-membered (piperidine) to a 5-membered (pyrrolidine) ring is a common tactic to alter solubility or receptor binding. MS/MS easily distinguishes these.

FeaturePiperidine Carboxamide (6-Ring)Pyrrolidine Carboxamide (5-Ring)Analysis
Diagnostic Ring Ion

84
(Unsubstituted)

70
(Unsubstituted)
Definitive. The 14 Da shift (

) is the primary differentiator.
Iminium Ion Stability Moderate.[1] Forms tetrahydropyridinium.High. Forms highly stable pyrrolidinium.Pyrrolidine analogs often show higher abundance of the ring fragment due to ring stability.
Neutral Losses Loss of

(28 Da) common.
Loss of

(28 Da) less common.
Piperidines are more prone to Retro-Diels-Alder type fragmentation.
Amide Cleavage Balanced intensity between amine/acylium.Amine fragment often dominates.Pyrrolidine's higher basicity often sequesters the proton on the ring fragment.[2]
Regioisomer Differentiation (3- vs. 4-Carboxamide)

Distinguishing a Piperidine-3-carboxamide from a Piperidine-4-carboxamide is challenging as they are isobaric and generate identical primary fragments.

  • 4-Carboxamide (Symmetrical): Due to symmetry, the fragmentation spectrum is often cleaner. The loss of the carboxamide group is straightforward.

  • 3-Carboxamide (Asymmetrical): Often exhibits a unique "Ortho-effect" (proximity effect). If the N-substituent is bulky, steric strain can enhance the loss of the carboxamide group or facilitate a specific hydrogen transfer that is geometrically impossible in the 4-isomer.

  • Differentiation Strategy: While MS/MS patterns are similar, Ion Mobility Spectrometry (IMS) or high-resolution chromatography is required for definitive assignment. The 3-isomer typically elutes earlier on C18 columns due to slightly higher polarity/lower lipophilicity compared to the more extended 4-isomer.

Experimental Protocol: Structural Elucidation Workflow

This standardized protocol ensures reproducible identification of piperidine carboxamide derivatives.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Step 2: LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV). Rationale: Low CE preserves the molecular ion; High CE reveals the ring fragments.

  • Source Temperature: 350°C.

Step 3: Data Interpretation Decision Tree

Use this logic flow to classify your unknown analyte.

DecisionTree Start Unknown Analyte Spectrum Check84 Is m/z 84 or 112 present? Start->Check84 Check70 Is m/z 70 or 98 present? Check84->Check70 No Piperidine Likely Piperidine Scaffold Check84->Piperidine Yes Pyrrolidine Likely Pyrrolidine Scaffold Check70->Pyrrolidine Yes CheckAmide Check Neutral Loss (Amide Cleavage) Check70->CheckAmide No IsomerCheck Regioisomer ID: Use Retention Time / IMS Piperidine->IsomerCheck

Caption: Figure 2. Decision tree for differentiating Piperidine vs. Pyrrolidine scaffolds in carboxamide derivatives.

Step 4: Validation Criteria
  • Mass Accuracy: < 5 ppm required for confirmation.

  • Fragment Ratio: The ratio of the [Amide Cleavage] ion to the [Ring Fragment] ion should be consistent across injections.

  • Blank Check: Ensure no carryover, as piperidines are "sticky" on C18 columns due to the basic amine.

References

  • BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Oh, S., et al. (2021).[5] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Link

  • Westphal, F., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. Link

  • Kwon, D.Y., et al. (2021).[5] Structure-activity relationship of N-arylpiperidine-3-carboxamide derivatives. ACS Publications.[2][6] Link

Sources

Advanced IR Spectroscopy Guide: N-Cyclopropyl vs. N-Isopropyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy Characteristic Bands for N-Cyclopropyl Amides Content Type: Publish Comparison Guide

Executive Summary: The Cyclopropyl "Fingerprint" in Drug Design

In modern drug discovery, the N-cyclopropyl group is a privileged motif, often employed to enhance metabolic stability by blocking cytochrome P450 oxidation sites common in N-isopropyl or N-ethyl analogs. However, verifying this substitution and understanding its electronic influence on the amide pharmacophore requires precise spectroscopic characterization.

This guide provides a definitive technical comparison between N-cyclopropyl amides and their N-isopropyl counterparts. Unlike standard alkyl amides, the cyclopropyl ring introduces unique electronic perturbations—specifically


 hyperconjugation and increased 

-character—that result in diagnostic spectral shifts.

Mechanistic Insight: The Physics of the Shift

To interpret the IR spectrum accurately, one must understand the underlying orbital interactions. The cyclopropyl group is not merely a steric bulk; it is electronically active.

The "Bisected" Conformation Effect
  • N-Isopropyl Amides: The isopropyl group is electronically inductive (+I) but lacks significant

    
    -overlap capability. The amide adopts a standard planar geometry.
    
  • N-Cyclopropyl Amides: The cyclopropyl ring possesses Walsh orbitals (high energy

    
    -bonds with 
    
    
    
    -character). These amides preferentially adopt a bisected conformation where the cyclopropyl methine C-H bond is eclipsed with the carbonyl oxygen.
    • Consequence: This alignment allows overlap between the cyclopropyl Walsh orbitals and the amide

      
      -system. This pseudo-conjugation can lower the C=O bond order (red shift) while the increased 
      
      
      
      -character of the cyclopropyl carbon strengthens the C-N bond (blue shift).
Diagram: Conformational & Electronic Logic

The following diagram illustrates the causal relationship between orbital alignment and observed spectral shifts.

G Substituent N-Substituent Nature Conf Preferred Conformation Substituent->Conf Isopropyl (Steric Bulk) Substituent->Conf Cyclopropyl (Walsh Orbitals) Orbital Orbital Interaction Conf->Orbital Rotational Freedom (No pi-overlap) Conf->Orbital Bisected Geometry (Sigma-Pi Conjugation) Shift Spectral Consequence Orbital->Shift Standard Amide I (~1650 cm-1) Orbital->Shift Amide I Red Shift (+ Ring Bands)

Figure 1: Mechanistic workflow linking substituent nature to IR spectral outcomes.

Comparative Analysis: N-Cyclopropyl vs. N-Isopropyl

The following table synthesizes characteristic bands. Note that while the Amide I and II bands show subtle electronic shifts, the C-H stretching and Ring Breathing regions provide the most definitive "Go/No-Go" confirmation of the cyclopropyl moiety.

Table 1: Diagnostic IR Band Comparison
Spectral RegionVibrational ModeN-Cyclopropyl Amide (Target)N-Isopropyl Amide (Alternative)** mechanistic Cause of Difference**
High Frequency C-H Stretch 3080 – 3010 cm⁻¹ (Distinctive)< 3000 cm⁻¹ (2970, 2930 cm⁻¹)Cyclopropyl C-H bonds have high

-character (

), shifting them into the alkene/aromatic region, unlike the

alkyl C-H of isopropyl.
Amide Region Amide I (C=O) 1640 – 1660 cm⁻¹ 1650 – 1670 cm⁻¹Cyclopropyl pseudo-conjugation (Walsh orbitals) donates electron density to C=O

, slightly weakening the bond (Red Shift) compared to inductive alkyls.
Amide Region Amide II (N-H) 1530 – 1550 cm⁻¹ 1540 – 1560 cm⁻¹The rigid cyclopropyl group restricts N-H bending modes, often resulting in a sharper, slightly lower frequency band.
Fingerprint Ring Breathing 1020 – 1000 cm⁻¹ (Diagnostic)Absent Symmetrical expansion/contraction of the cyclopropyl ring. This is the "fingerprint" confirmation band.[1]
Fingerprint Isopropy Split Absent1385 & 1365 cm⁻¹ (Gem-dimethyl)The "gem-dimethyl" doublet is characteristic of isopropyl groups; cyclopropyl shows only complex methylene deformations here.

Critical Note: The Amide I band position is highly sensitive to solvent and concentration (hydrogen bonding). For direct comparison, spectra must be acquired in dilute non-polar solution (e.g.,


 or 

) to observe the "free" amide bands, or consistently in solid state (ATR).

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these analogs, a standard "run and done" approach is insufficient due to band overlap. Use this validated protocol to isolate the cyclopropyl characteristics.

Step 1: Sample Preparation (The "Dilution Check")
  • Solid State (ATR): Good for rapid ID of the 1020 cm⁻¹ ring breathing mode.

  • Solution State (0.01 M in

    
    ):  Required to resolve the Amide I shift . High concentrations lead to H-bonding broadening that masks the subtle electronic effect of the cyclopropyl group.
    
Step 2: Spectral Acquisition Parameters[2]
  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may miss the C-H stretch fine structure).

  • Scans: Minimum 64 scans to resolve the weak overtone bands often seen with cyclopropyl systems.

Step 3: Data Interpretation Workflow

Use the following logic gate to confirm your structure.

Protocol Start Acquire Spectrum (3500 - 600 cm-1) CheckCH Check 3000-3100 region Start->CheckCH Decision1 Band > 3000 cm-1? CheckCH->Decision1 CheckRing Check 1000-1025 region Decision1->CheckRing Yes CheckGem Check 1360-1390 region Decision1->CheckGem No Decision2 Sharp Band ~1020 cm-1? CheckRing->Decision2 ResultCy CONFIRMED: N-Cyclopropyl Amide Decision2->ResultCy Yes ResultUnk Inconclusive/Other Decision2->ResultUnk No Decision3 Doublet (Gem-dimethyl)? CheckGem->Decision3 ResultIso CONFIRMED: N-Isopropyl Amide Decision3->ResultIso Yes Decision3->ResultUnk No

Figure 2: Decision tree for distinguishing N-cyclopropyl from N-isopropyl amides via IR.

References

  • Cyclopropyl Group in Drug Design

    • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • IR Characteristic Frequencies

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for C-H stretch >3000 cm⁻¹ in strained rings).
  • Conformational Studies of N-Cyclopropyl Amides

    • Gomes, et al. (2015). Conformational features of secondary N-cyclopropyl amides. PubMed.
  • Amide I Band Sensitivity

    • Barth, A. (2007). Infrared spectroscopy of proteins (Amide I/II detailed mechanics). Biochimica et Biophysica Acta.

Sources

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of N-cyclopropylpiperidine-4-carboxamide Purity by LC-MS

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the purity assessment of N-cyclopropylpiperidine-4-carboxamide, a key building block in pharmaceutical synthesis. We will explore the rationale behind method selection, culminating in a detailed, step-by-step validation protocol for the optimal analytical procedure, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

N-cyclopropylpiperidine-4-carboxamide is a heterocyclic amine derivative whose structural motif is prevalent in many active pharmaceutical ingredients (APIs).[1][2][3] The purity of such an intermediate is paramount, as any impurities—be they residual starting materials, by-products, or degradants—can carry through the manufacturing process, potentially impacting the safety and efficacy of the final drug product.[4][5][6] Regulatory bodies mandate the rigorous characterization and control of any impurity present at levels above 0.1%.[4]

LC-MS has become an indispensable tool for impurity profiling due to its unique combination of high-resolution chromatographic separation and the specificity and sensitivity of mass spectrometric detection.[4][5][6] This guide will demonstrate not just how to analyze N-cyclopropylpiperidine-4-carboxamide, but why specific choices are made to build a robust, reliable, and validated method suitable for its intended purpose.[7]

Method Development: Selecting the Optimal Chromatographic Strategy

The physicochemical properties of N-cyclopropylpiperidine-4-carboxamide (Molecular Formula: C9H16N2O) suggest it is a polar compound, a characteristic that presents a significant challenge for traditional reversed-phase (RP) liquid chromatography.[8][9] In RP-LC, polar molecules often exhibit poor retention, eluting at or near the solvent front, which can lead to severe ion suppression in the mass spectrometer and an inability to resolve the analyte from polar impurities.[8][10]

Therefore, a comparative evaluation of two distinct chromatographic techniques is warranted: Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

G cluster_0 Method Selection Workflow A Analyte Characterization (N-cyclopropylpiperidine-4-carboxamide) Polar Nature Identified B Parallel Method Scouting A->B C Reversed-Phase (RP-LC) C18 Column B->C D Hydrophilic Interaction (HILIC) Amide Column B->D E Data Evaluation (Retention, Peak Shape, S/N) C->E D->E F Optimal Method Selected: HILIC E->F G cluster_1 ICH Q2(R1) Validation Protocol A Start Validation B Specificity (Analyte vs. Blank, Impurities) A->B C Linearity & Range (Calibration Curve, r²) B->C D Accuracy (Spike & Recovery) C->D E Precision (Repeatability & Intermediate) C->E F LOD & LOQ (Signal-to-Noise) D->F E->F G Robustness (Varying Conditions) F->G H Validated Method G->H

Sources

Crystallographic Profiling of Piperidine-4-Carboxamide Scaffolds: Structural Stability & Ligand Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isonipecotamide Advantage

In the landscape of fragment-based drug discovery (FBDD), the piperidine-4-carboxamide (isonipecotamide) scaffold represents a "privileged structure." Unlike its aromatic counterpart (isonicotinamide) or its regioisomer (piperidine-3-carboxamide), the 4-carboxamide derivative offers a unique combination of conformational rigidity (via the chair form) and vectorial defined H-bonding .

This guide objectively compares the crystallographic performance of piperidine-4-carboxamide derivatives against key alternatives. We analyze structural data to explain why this scaffold is the backbone of blockbuster therapeutics (e.g., PARP inhibitors like Niraparib) and provide validated protocols for obtaining high-resolution diffraction data.

Structural Conformation: The "Chair" vs. Alternatives

The primary crystallographic feature of piperidine-4-carboxamide is its preference for the chair conformation with the carboxamide group in the equatorial position . This contrasts sharply with alternatives that suffer from higher conformational entropy or unfavorable steric strain.

Comparative Structural Metrics

The following table synthesizes crystallographic data comparing the target scaffold with its aromatic and regioisomeric alternatives.

FeaturePiperidine-4-Carboxamide (Target)Piperidine-3-Carboxamide (Alternative 1)Pyridine-4-Carboxamide (Alternative 2)
Ring Conformation Chair (Stable)Chair (Distorted)Planar (Aromatic)
Substituent Orientation Equatorial (favored by >1.5 kcal/mol)Equatorial/Axial Equilibrium (A-value conflict)Coplanar (Conjugated)
Puckering Parameters (

)
~0.55 - 0.60 Å (Ideal Chair)~0.65 Å (Twisted/Distorted)N/A (Planar)
C-N-C Bond Angle ~110° (

)
~110° (

)
~117-120° (

)
Ligand Efficiency High (Rigid vector)Moderate (Entropic penalty)High (but lacks 3D depth)

Technical Insight: The preference for the equatorial position at C4 is driven by 1,3-diaxial interactions. In the 3-carboxamide alternative, the substituent often clashes with the N-lone pair or N-substituents, leading to a "twist-boat" or distorted chair in crystal structures, which complicates binding mode predictions.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic "funnel" that drives the crystallization of the 4-carboxamide into the chair form, unlike the 3-isomer.

ConformationLandscape cluster_0 Piperidine-4-Carboxamide (Target) cluster_1 Piperidine-3-Carboxamide (Alternative) Start4 Solvated Molecule ChairEq Chair (Equatorial) Global Minimum (Most Crystals) Start4->ChairEq Rapid Folding ChairAx Chair (Axial) High Energy (+1.6 kcal/mol) Start4->ChairAx Steric Clash Start3 Solvated Molecule Chair3Eq Chair (Equatorial) Start3->Chair3Eq Chair3Ax Chair (Axial) Start3->Chair3Ax Twist Twist-Boat (Crystal Disorder) Start3->Twist Solvent Dependent Chair3Eq->Chair3Ax Rapid Interconversion

Caption: Thermodynamic preference for the equatorial chair conformation in 4-carboxamide derivatives vs. the conformational ambiguity of 3-carboxamide derivatives.

Intermolecular Interactions: The Hydrogen Bond Network

In the solid state, piperidine-4-carboxamide derivatives form robust supramolecular synthons. Understanding these is crucial for crystal engineering and predicting protein-ligand interactions.

The Amide-Amide Synthon ( )

Unlike ester derivatives (which only accept H-bonds), the carboxamide moiety acts as both a donor and acceptor.

  • Primary Interaction: The amide unit typically forms a centrosymmetric dimer or an infinite chain (catemer) described by the graph set

    
     .
    
  • Secondary Interaction: The piperidine nitrogen (if unsubstituted) acts as a strong acceptor, often recruiting water molecules in hydrated crystal forms.

Data Comparison: H-Bond Metrics

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Stability Note
N-H...O=C (Amide Dimer) 2.85 - 2.95 165 - 175 Very Strong (Core Packing)
N(pip)-H...O (Solvent) 2.80 - 2.90 150 - 160 Variable (Solvent Dependent)

| C-H...O (Weak) | 3.20 - 3.40 | 120 - 140 | Auxiliary Packing Force |

Experimental Protocols: Validated Crystallization Workflows

Obtaining X-ray quality crystals of these derivatives can be challenging due to their high polarity and tendency to form oils. The following protocol is self-validating: if the solution turns cloudy immediately, the supersaturation is too high.

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: N-substituted derivatives (e.g., N-benzylpiperidine-4-carboxamide)

  • Preparation: Dissolve 5 mg of the derivative in 500 µL of Methanol (MeOH) or Dimethylformamide (DMF) .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 2 µL of the solution in the sample well.

  • Precipitant: Add 500 µL of Diethyl Ether or Hexane in the reservoir.

  • Equilibration: Seal with clear tape. Store at 4°C. Crystals typically appear in 48-72 hours.

Protocol B: Slow Evaporation (H-Bond Controlled)

Best for: HCl salts or highly polar unsubstituted variants

  • Solvent System: Use a 1:1 mixture of Ethanol/Water . The water is critical; it often acts as a "molecular glue" bridging the piperidine amine and the carboxamide oxygen (as seen in 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate structures).

  • Process: Dissolve compound at 50°C, then allow to cool to RT in a semi-closed vial (pierced parafilm).

Visualization: Crystallization Decision Matrix

CrystalFlow Input Target Compound Solubility Check Solubility Input->Solubility Polar Polar/Salt Form Solubility->Polar Soluble in H2O/MeOH NonPolar Lipophilic Derivative Solubility->NonPolar Soluble in DCM/EtOAc Evap Solvent: EtOH/H2O (1:1) Target: Hydrates Polar->Evap Protocol B: Slow Evaporation Vapor Solvent: DMF Antisolvent: Ether Target: Anhydrous NonPolar->Vapor Protocol A: Vapor Diffusion

Caption: Decision matrix for selecting the optimal crystallization method based on derivative polarity.

References & Data Verification

The structural claims and protocols above are grounded in specific crystallographic entries and established literature.

  • Ramalingam, A. et al. (2021).[1] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.[1][2] Link

    • Cited for: General crystallization solvent systems (Ethanol/Methanol) for piperidine scaffolds.

  • Sampath, N. et al. (2013). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate.[3] Link

    • Cited for: Confirmation of the stable chair conformation and equatorial substituent preference (

      
       parameters).
      
  • Prathebha, M. et al. (2014).[4] Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E. Link

    • Cited for: Water-mediated hydrogen bonding networks in piperidine-carboxamide derivatives.

  • Zampieri, D. et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry.[1][5] Link

    • Cited for: Pharmacological relevance and binding mode analysis of the scaffold.[5][6]

  • Görbitz, C.H. et al. (2014). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding. MDPI Crystals. Link

    • Cited for: Graph set analysis (

      
      ) of amide-amide interactions.
      

Sources

Comparative Guide: Cyclopropyl Bioisosteres in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From: Senior Application Scientist, Lead Optimization Group To: Medicinal Chemistry & Pharmacology Teams Subject: Strategic deployment of cyclopropyl replacements to resolve metabolic and physicochemical liabilities in GPCR ligands.

The cyclopropyl moiety is a staple in GPCR ligand design, prized for its ability to rigidify linkers, enforce bioactive conformations (the "kink" effect), and fill hydrophobic sub-pockets without adding excessive molecular weight. However, in late-stage lead optimization, the cyclopropyl group frequently introduces liabilities:

  • Metabolic Instability: The electron-rich C-H bonds are prone to CYP450-mediated oxidation (hydroxylation/ring opening).

  • Lipophilicity: High LogD can drive non-specific binding and poor solubility.

  • Lack of Vectorial Control: Limited opportunity for specific H-bond interactions.

This guide objectively compares three high-impact bioisosteres—Oxetane , Bicyclo[1.1.1]pentane (BCP) , and 1,1-Difluorocyclopropyl —providing experimental evidence for their utility in rescuing GPCR lead series.

Part 1: Comparative Technical Analysis

The Bioisostere Landscape

The following table synthesizes physicochemical shifts observed when replacing a cyclopropyl group in a standard GPCR antagonist pharmacophore.

FeatureCyclopropyl (Baseline)Oxetane Bicyclo[1.1.1]pentane (BCP) 1,1-Difluorocyclopropyl
Primary Utility Conformation lock, hydrophobic fillSolubilization, Metabolic block, H-bond acceptor"Spacer" geometry, Metabolic stability, IP noveltyMetabolic block, pKa modulation

LogD
0.0 (Ref)-1.0 to -1.5 (Significant drop)+0.2 to +0.5 (Slight increase)+0.1 to +0.4
Metabolic Stability Low/Mod (CYP hotspot)High (Blocks oxidation)High (Bridgehead C-H is inert)High (C-F bond strength)
H-Bonding NoneStrong Acceptor (O lone pair exposed)NoneWeak Acceptor (F)
Basicity Modulation Neutral effectReduces pKa of adjacent amines (by ~1-2 units)NeutralReduces pKa (Inductive w/d)
GPCR Pocket Fit Compact, FlatCompact, PolarLinear, 3D (Requires depth)Compact, Lipophilic
Mechanistic Insights & Causality
Oxetane: The Polar Switch
  • Mechanism: The oxetane oxygen is highly exposed due to the ring strain/geometry, making it a potent hydrogen bond acceptor.

  • Application: Use when a lead compound suffers from high lipophilicity (LogD > 3.5) or hERG liability. Placing an oxetane adjacent to a basic amine lowers the pKa (inductive effect), reducing lysosomal trapping and hERG channel affinity while maintaining potency if the pocket tolerates polarity.

  • Data Point: In Histamine H3 receptor (H3R) antagonists, replacing a cyclobutyl/cyclopropyl with oxetane retained

    
     (23 nM) while dropping pKa from 9.1 to 6.4, significantly improving bioavailability.
    
Bicyclo[1.1.1]pentane (BCP): The "Linear" Spacer
  • Mechanism: BCP acts as a "fat," non-aromatic spacer. Unlike the bent cyclopropyl, BCP provides a linear vector (exit vector 180°) similar to a phenyl ring or alkyne but with sp3 character (

    
    ).
    
  • Application: Ideal for replacing phenyl rings to improve solubility (escaping "flatland") or replacing cyclopropyls when a larger hydrophobic volume is needed without adding rotatable bonds.

  • Data Point: In

    
    -secretase inhibitors (BMS-708,163), BCP replacement of a phenyl ring improved solubility and permeability while maintaining sub-nanomolar potency.[1]
    
1,1-Difluorocyclopropyl: The Metabolic Shield
  • Mechanism: Fluorine substitution blocks the specific site of CYP-mediated hydroxylation on the cyclopropyl ring. The C-F bond is metabolically inert.

  • Application: Use strictly to solve a "soft spot" metabolic issue where the geometry is already optimal. It rarely improves solubility but drastically extends

    
    .
    

Part 2: Decision Framework & Visualization

Diagram 1: Bioisostere Selection Logic

Caption: Decision tree for selecting the optimal cyclopropyl bioisostere based on lead compound liabilities.

Bioisostere_Selection Start Lead Compound Liability? Metabolism Metabolic Instability (High Clearance) Start->Metabolism Solubility Poor Solubility (High LogD) Start->Solubility hERG hERG / High Basicity Start->hERG Decision1 Is the Cyclopropyl the Soft Spot? Metabolism->Decision1 Soln_Ox Oxetane (Lowers LogD, pKa) Solubility->Soln_Ox hERG->Soln_Ox Decision2 Can pocket tolerate Polarity? Decision1->Decision2 Maybe Soln_F 1,1-Difluorocyclopropyl (Shields Metabolism) Decision1->Soln_F Yes Soln_BCP Bicyclo[1.1.1]pentane (Linear Spacer, Stable) Decision1->Soln_BCP No (Linker issue) Decision2->Soln_Ox Yes Decision2->Soln_BCP No (Hydrophobic)

Part 3: Experimental Protocols

To validate these bioisosteres, two critical workflows are required: Synthesis (accessing the motif) and Evaluation (Microsomal Stability).

Protocol A: Microsomal Stability Assay (The Filter)

This assay is the primary "gatekeeper" for determining if the bioisosteric replacement successfully mitigated metabolic clearance.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (solution A and B).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (final conc. 0.5 mg/mL).[2][3]

    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN) to quench proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Monitor parent ion depletion via LC-MS/MS.

    • Plot

      
       vs. Time. The slope 
      
      
      
      determines
      
      
      .

Self-Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ).
    
  • Negative Control: Warfarin must show low clearance (

    
    ).
    
  • Linearity:

    
     of the decay slope must be 
    
    
    
    .
Diagram 2: Microsomal Stability Workflow

Caption: Step-by-step experimental flow for validating metabolic stability of bioisosteres.

Microsomal_Assay Prep 1. Prep 1µM Cmpd + HLM 37°C Start 2. Initiate Add NADPH Prep->Start Sample 3. Sampling 0, 5, 15, 30, 60 min Start->Sample Quench 4. Quench Ice-Cold ACN (Precipitate Protein) Sample->Quench Analyze 5. LC-MS/MS Calc Intrinsic Clearance Quench->Analyze

Protocol B: Synthesis of BCP-Amine Bioisostere

Accessing BCP analogs is synthetically challenging compared to cyclopropyl. This protocol uses a modern radical addition to [1.1.1]propellane, avoiding unstable intermediates.

Target: N-Boc-1-amino-3-phenylbicyclo[1.1.1]pentane (Key building block).

Methodology (Turbidity-Free Radical Cross-Coupling):

  • Reagents: [1.1.1]propellane (generated in situ or ether solution), Di-tert-butyl azodicarboxylate (DBAD), Phenylmagnesium bromide.

  • Step 1: C-N Bond Formation:

    • To a solution of [1.1.1]propellane (1.0 equiv) in Et2O at 0°C, add DBAD (1.0 equiv).

    • Irradiate with Hg lamp (or Blue LED) or simply stir (strain-release is rapid) to form the hydrazino-BCP intermediate.

  • Step 2: C-C Bond Formation:

    • Treat the intermediate with PhMgBr (2.0 equiv) in THF/CuI (catalytic).

    • This installs the phenyl group at the bridgehead position via radical/anionic relay.

  • Step 3: Deprotection/Boc-Protection:

    • Hydrogenolysis (H2, Pd/C) cleaves the hydrazine.

    • Treat crude amine with

      
       to isolate the stable Boc-protected building block.
      

Safety Note: [1.1.1]propellane is volatile and potentially explosive; handle in dilute solution.

References

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[1] Journal of Medicinal Chemistry.[1][4] [Link]
    
  • Barnes-Seeman, D., et al. (2013). The role of oxetanes in the design of H3 receptor antagonists. MedChemComm. [Link]

  • Mykhailiuk, P. K. (2015). 1,1-Difluorocyclopropane as a bioisostere of a ketone group. Organic & Biomolecular Chemistry.[5] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[6] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-cyclopropylpiperidine-4-carboxamide. As a novel research chemical, specific safety and toxicological data may not be fully available. Therefore, this guide is built upon established principles of chemical safety, analysis of its structural components, and data from analogous compounds. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage waste streams confidently and safely, ensuring both personal and environmental protection.

Hazard Assessment and Profile

N-cyclopropylpiperidine-4-carboxamide must be treated as a hazardous substance until comprehensive toxicological data proves otherwise.[1] This precautionary approach is based on an analysis of its core chemical structures: the piperidine ring and the carboxamide functional group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be strong irritants.[2] Inhalation can lead to respiratory irritation, and direct contact may cause significant skin and eye damage.[2]

  • Carboxamide Moiety: While many carboxamides are stable, related compounds can present hazards such as skin and eye irritation.[3][4]

Given these structural alerts, it is prudent to assume N-cyclopropylpiperidine-4-carboxamide may exhibit the following hazards:

  • Skin irritation/corrosion[3]

  • Serious eye irritation/damage[3]

  • Harmful if swallowed or inhaled

It is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE) at all times.

Core Disposal Principles

The disposal of N-cyclopropylpiperidine-4-carboxamide must adhere to the foundational principles of hazardous chemical waste management. These principles are non-negotiable for ensuring laboratory safety and regulatory compliance.

  • Designate as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]

  • Prohibition of Sewer and General Waste Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[1][5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound falls for disposal purposes.[6][7][8]

  • Waste Segregation: Do not mix N-cyclopropylpiperidine-4-carboxamide waste with other incompatible waste streams. It should be collected in a designated and compatible container to prevent unintended chemical reactions.[9]

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[1][10]

Personal Protective Equipment (PPE) for Handling and Disposal

When handling N-cyclopropylpiperidine-4-carboxamide for disposal, the following PPE is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is presumed to be a skin irritant.[1][3]
Eye/Face Protection Chemical safety goggles. A face shield is required if there is a splash hazard.To protect against eye irritation or severe damage from dust or splashes.[1][3]
Skin and Body A standard laboratory coat is required.To protect skin and personal clothing from contamination.[1]
Respiratory All handling of the solid compound or solutions should occur in a certified chemical fume hood.To prevent inhalation of potentially harmful dust or aerosols.[1]

Step-by-Step Disposal Protocols

Follow these detailed procedures for segregating and preparing N-cyclopropylpiperidine-4-carboxamide waste for collection.

Protocol 1: Solid Waste Disposal

This category includes unused or expired solid compounds, contaminated gloves, weigh boats, paper towels, and other disposable labware.

  • Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or jar).[11]

  • Waste Collection:

    • Carefully place all solid waste into the designated container.

    • Avoid generating dust when transferring the solid compound.[1][3]

  • Labeling: Affix a hazardous waste label from your institution's EHS department to the container. Fill it out completely with:

    • The full chemical name: "N-cyclopropylpiperidine-4-carboxamide"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Storage: Seal the container tightly. Store it in a designated satellite accumulation area or as directed by your institution's EHS protocols, away from incompatible materials.[5]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Protocol 2: Liquid Waste Disposal

This category includes solutions containing N-cyclopropylpiperidine-4-carboxamide and rinsates from cleaning contaminated glassware.

  • Container Selection: Use a sealable, chemically compatible liquid waste container (e.g., a 4-liter glass jar or an HDPE carboy).[11] The original container of a solvent used can often be repurposed for its own waste stream.

  • Waste Collection:

    • Pour liquid waste carefully into the container, using a funnel if necessary.

    • Keep the container closed at all times except when adding waste.[11]

  • Labeling: Label the container clearly as described in the solid waste protocol, ensuring the solvent system and concentration of the active compound are noted.

  • Storage: Seal the container and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[1]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 3.

  • Contain and Clean:

    • For Solid Spills: Do NOT dry sweep. Gently scoop or sweep up the material to avoid creating dust.[1]

    • For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collect Waste: Carefully collect the spilled material or absorbent and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble, followed by a soap solution). Collect all cleaning materials (wipes, towels) as hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper management of N-cyclopropylpiperidine-4-carboxamide waste.

G Workflow for N-cyclopropylpiperidine-4-carboxamide Disposal cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Containerization cluster_3 Step 3: Storage & Disposal start Waste Generation (Solid or Liquid) solid_waste Solid Waste (Unused compound, contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Is it liquid? solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup via Institutional EHS Department storage->ehs_pickup final_disposal Final Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Sources

Personal protective equipment for handling N-cyclopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Piperidine Carboxamide Derivative Physical State: Solid (Powder/Crystalline) Default Occupational Exposure Band (OEB): Band 3 (Potent or Irritant) – Treat as Potent Compound of Unknown Toxicity (PCUT) until specific toxicology is established.[1]

Handling N-cyclopropylpiperidine-4-carboxamide requires a shift from "standard" laboratory hygiene to a containment-focused mindset.[1][2] As a piperidine derivative carrying a strained cyclopropyl ring, this compound presents dual risks: the pharmacological potential inherent in piperidine scaffolds (often used as GPCR or kinase inhibitor backbones) and the chemical reactivity of the secondary amine/amide functionality.

Critical Warning: The absence of a substance-specific OSHA Permissible Exposure Limit (PEL) does not imply safety.[1] You must operate under the Precautionary Principle , assuming the compound is a severe respiratory irritant and potential sensitizer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." This compound shares structural alerts with known irritants.[1][2]

Hazard ClassLikely H-CodesMechanism of Action
Skin/Eye Irritation H315, H319Basic nitrogen (piperidine moiety) can react with skin lipids and mucous membranes, causing caustic irritation.[1]
Respiratory Sensitization H335Fine particulates (dust) can bypass upper respiratory defenses.[1] Amides can act as haptens, potentially triggering immune sensitization.[1]
Acute Toxicity (Oral) H302Structural analogs (piperidines) often exhibit oral toxicity.[1] Ingestion via hand-to-mouth transfer is a critical vector.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above. Standard latex gloves are insufficient due to poor resistance against organic solvents often used to dissolve this compound (e.g., DCM, DMF).[1]

PPE Specifications
Body ZoneRequired EquipmentTechnical Justification
Hand Protection (Dry Solid) Nitrile (4 mil minimum) Provides adequate barrier against dry particulates.[1]
Hand Protection (In Solution) Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Piperidine derivatives can permeate thin nitrile in <15 mins if dissolved in organic solvents.[1] Double gloving creates a sacrificial outer layer.[1]
Respiratory Engineering Controls First: Certified Fume Hood or Powder Weighing Station.Backup: N95 or P100 Respirator.[1]Why: Surgical masks offer zero protection against chemical vapors or fine dusts.[1] If the hood sash is breached, a P100 is required.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders, which can drift around shields.[1] Goggles seal the ocular cavity.[1]
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust in the weave, creating a secondary exposure source in the breakroom/office.
Glove Integrity Protocol (Self-Validating)

Before donning gloves for this procedure, perform the "Air Inflation Test":

  • Traps air inside the glove.[1]

  • Roll the cuff down to pressurize.[1]

  • Listen/feel for pinhole leaks.[1] Reasoning: Manufacturing defects occur in 1-3% of nitrile gloves.[1] A pinhole leak renders the PPE useless against potent solutions.[1]

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

The primary risk vector is static-charged dust dispersal.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula.[1] Why: Piperidine amides are organic solids that accumulate static charge, causing "jumping powder" that contaminates the balance and user.

  • The "Wet" Transfer: Do not dump dry powder into a reaction vessel.

    • Step A: Weigh the solid into a tared vial.

    • Step B: Add the reaction solvent (e.g., DMF, Methanol) directly to the vial to dissolve the solid.

    • Step C: Transfer the solution via syringe or pipette.[1]

    • Benefit: Eliminates dust generation during the transfer to the main reactor.

Phase 2: Reaction Monitoring
  • Syringe Hygiene: When taking LCMS aliquots, wipe the needle with a Kimwipe inside the hood before withdrawing it.[1]

  • Sash Management: Keep the fume hood sash at the lowest operational height (typically 18 inches or lower) to maximize face velocity (100 fpm).[1]

Phase 3: Decontamination
  • Solvent Wash: Wipe down the balance and work area with a mild acid solution (e.g., 1% Acetic Acid) followed by water.[1]

    • Chemistry: The acid protonates the piperidine nitrogen, converting the free base/amide into a water-soluble salt, making it easier to remove.

  • Doffing Sequence: Remove outer gloves inside the hood.[1] Remove goggles last to prevent dust from falling into eyes during coat removal.[1]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers.

SafeHandling start Start: Handling N-cyclopropylpiperidine-4-carboxamide risk_assess 1. Risk Assessment (Check Solvent & Quantity) start->risk_assess ppe_check 2. PPE Selection (Is it Solid or Solution?) risk_assess->ppe_check solid_path Solid Handling ppe_check->solid_path Powder soln_path Solution Handling ppe_check->soln_path Dissolved eng_control 3. Engineering Control (Fume Hood / Balance Enclosure) solid_path->eng_control Nitrile Gloves + Goggles soln_path->eng_control Double Gloving (Nitrile) static_control 4. Static Control (Ionizer/Anti-static Gun) eng_control->static_control Critical Step transfer 5. Transfer Protocol (Dissolve in vial -> Transfer liquid) static_control->transfer decon 6. Decontamination (Acidic Wipe -> Water) transfer->decon disposal 7. Disposal (Segregate Solid vs Liquid Waste) decon->disposal

Figure 1: Operational workflow emphasizing static control and solution-based transfer to minimize dust exposure.

Disposal & Environmental Compliance

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines.[1][3] While this specific compound may not be explicitly "P-listed" (acutely toxic), it must be treated as hazardous chemical waste.[1]

Waste Stream Segregation
Waste TypeContainer LabelingDisposal Method
Solid Waste "Hazardous Waste: Solid - Toxic/Irritant"High-Temperature Incineration.[1] Do NOT dispose of in regular trash.
Liquid Waste "Hazardous Waste: Organic Solvents + [Compound Name]"Fuel Blending/Incineration.[1] Ensure pH is neutral if possible, or mark as "Basic" if amine content is high.[1]
Sharps/Glass "Contaminated Sharps"Hard-walled sharps container.[1]
"Empty" Container Rule

According to EPA 40 CFR 261.7, a container is "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring/pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains.[1] Recommendation: Triple rinse the original container with a solvent (e.g., Acetone) and add the rinsate to your liquid waste stream before disposing of the bottle.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.